Brigimadlin
Description
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
2D Structure
3D Structure
Properties
CAS No. |
2095116-40-6 |
|---|---|
Molecular Formula |
C31H25Cl2FN4O3 |
Molecular Weight |
591.5 g/mol |
IUPAC Name |
(3S,10'S,11'S,14'S)-6-chloro-11'-(3-chloro-2-fluorophenyl)-13'-(cyclopropylmethyl)-6'-methyl-2-oxospiro[1H-indole-3,12'-8,9,13-triazatetracyclo[7.6.0.02,7.010,14]pentadeca-1,3,5,7-tetraene]-5'-carboxylic acid |
InChI |
InChI=1S/C31H25Cl2FN4O3/c1-14-17(29(39)40)8-9-18-23-12-24-28(38(23)36-27(14)18)25(19-3-2-4-21(33)26(19)34)31(37(24)13-15-5-6-15)20-10-7-16(32)11-22(20)35-30(31)41/h2-4,7-11,15,24-25,28H,5-6,12-13H2,1H3,(H,35,41)(H,39,40)/t24-,25-,28+,31+/m0/s1 |
InChI Key |
AMTXDBGKYPDTTA-SJVQGLCSSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C3C[C@H]4[C@@H](N3N=C12)[C@@H]([C@]5(N4CC6CC6)C7=C(C=C(C=C7)Cl)NC5=O)C8=C(C(=CC=C8)Cl)F)C(=O)O |
Canonical SMILES |
CC1=C(C=CC2=C3CC4C(N3N=C12)C(C5(N4CC6CC6)C7=C(C=C(C=C7)Cl)NC5=O)C8=C(C(=CC=C8)Cl)F)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Brigimadlin's Mechanism of Action: A Technical Guide for Researchers
An In-depth Examination of a Potent MDM2-p53 Antagonist
Brigimadlin (BI 907828) is an investigational, orally administered, small-molecule antagonist of the Mouse Double Minute 2 Homolog (MDM2)-p53 interaction.[1][2] This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by preclinical and clinical data, for researchers, scientists, and drug development professionals.
Core Mechanism: Restoring the Guardian of the Genome
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the moniker "guardian of the genome."[3][4] In many cancers with wild-type TP53, the function of p53 is abrogated by overexpression of its key negative regulator, MDM2.[5] MDM2 inhibits p53's transcriptional activity and functions as a p53 ubiquitin ligase, targeting it for proteasomal degradation.[3]
This compound is a novel, investigational spiro-oxindole that binds to MDM2, disrupting its interaction with p53.[3][6] This blockade prevents the MDM2-mediated inactivation and degradation of p53, leading to the restoration of p53's tumor suppressor functions.[1][7] The reactivated p53 can then induce the transcription of target genes that trigger cell cycle arrest, apoptosis, and senescence in tumor cells.[1][3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the core signaling pathway affected by this compound and a typical experimental workflow to assess its activity.
Quantitative Data Summary
This compound has demonstrated high potency in preclinical studies. The following tables summarize key quantitative data from in vitro and in vivo experiments, as well as clinical trials.
In Vitro Potency of this compound
| Assay Type | Cell Line | Genotype | IC50 (µmol/L) | Reference |
| AlphaScreen | - | - | Lower than BI-0252 and BI-0282 | [3] |
| Cell Viability | SJSA-1 | TP53wt, MDM2-amplified | More potent than BI-0252 and BI-0282 | [3] |
| Cell Viability | Various | TP53wt | Lower IC50 values | [3] |
| Cell Viability | Various | TP53mut | Higher IC50 values | [3] |
Clinical Pharmacokinetics and Safety (Phase Ia/Ib)
| Parameter | Value | Dosing Schedule | Reference |
| Maximum Tolerated Dose | 60 mg | Day 1 of 21-day cycles (D1q3w) | [8] |
| Maximum Tolerated Dose | 45 mg | Days 1 and 8 of 28-day cycles (D1D8q4w) | [8] |
| Recommended Phase 2 Dose | 45 mg | Once every 3 weeks | [1] |
| Most Common TRAEs | Nausea (74.1%), Vomiting (51.9%) | - | [8] |
| Most Common Grade ≥3 TRAEs | Thrombocytopenia (25.9%), Neutropenia (24.1%) | - | [8] |
TRAEs: Treatment-Related Adverse Events
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used to characterize this compound's mechanism of action.
Cell Viability Assay
This assay determines the concentration of this compound required to inhibit cell growth.
Methodology:
-
Cell Plating: Plate cancer cells in a 96-well format in their recommended growth medium.[3]
-
Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound. A typical concentration range is from 0.00457 to 10 µmol/L in threefold step dilutions.[3]
-
Incubation: Incubate the treated cells for 5 days.[3]
-
Viability Measurement: Assess cell viability using a commercially available kit, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blotting for Protein Expression
This technique is used to detect changes in the levels of p53 and its downstream target proteins.
Methodology:
-
Cell Lysis: Treat cells with various concentrations of this compound for 24 and 72 hours.[9] Lyse the cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Electrophoresis: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against p53, MDM2, p21, and a loading control (e.g., GAPDH). Subsequently, incubate with a corresponding secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Reverse Transcription Polymerase Chain Reaction (RT-PCR) for Gene Expression
RT-PCR is employed to measure the mRNA levels of p53 target genes.
Methodology:
-
RNA Extraction: Treat cells with this compound for specified time points (e.g., 24 or 48 hours).[9] Extract total RNA from the cells using a commercial kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, specific primers for target genes (e.g., PUMA, P21, MDM2), and a fluorescent dye (e.g., SYBR Green) or TaqMan probes.[9][10]
-
Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH).[9] Calculate the fold change in gene expression in this compound-treated cells compared to vehicle-treated controls.
Xenograft Models for In Vivo Efficacy
Animal models are used to assess the anti-tumor activity of this compound in a living organism.
Methodology:
-
Tumor Implantation: Implant human cancer cells (e.g., SJSA-1) subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment Administration: Orally administer this compound to the mice according to a specified dosing schedule (e.g., intermittent dosing).[3][6]
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Efficacy Evaluation: Compare the tumor growth in the this compound-treated group to a vehicle-treated control group to determine the extent of tumor growth inhibition.[3]
Clinical Significance and Future Directions
Preclinical studies have demonstrated that this compound can induce apoptosis and inhibit tumor growth in TP53 wild-type, MDM2-amplified cancer models.[3][4] Early-phase clinical trials have shown a manageable safety profile and encouraging preliminary efficacy in patients with advanced solid tumors, particularly in those with well-differentiated or dedifferentiated liposarcoma.[5][8] The dose- and time-dependent increase in Growth Differentiation Factor 15 (GDF-15), a downstream marker of p53 activation, provides evidence of target engagement in patients.[5][8]
Ongoing and future research will continue to evaluate the efficacy and safety of this compound, both as a monotherapy and in combination with other anti-cancer agents, in various tumor types with MDM2 amplification.[1][11] The development of this compound represents a promising targeted therapy approach for cancers that rely on the MDM2-mediated suppression of p53.
References
- 1. pro.boehringer-ingelheim.com [pro.boehringer-ingelheim.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. The MDM2–p53 Antagonist this compound (BI 907828) in Patients with Advanced or Metastatic Solid Tumors: Results of a Phase Ia, First-in-Human, Dose-Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Characterization of this compound, a Novel and Highly Potent MDM2-p53 Antagonist Suitable for Intermittent Dose Schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The MDM2-p53 Antagonist this compound (BI 907828) in Patients with Advanced or Metastatic Solid Tumors: Results of a Phase Ia, First-in-Human, Dose-Escalation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ascopubs.org [ascopubs.org]
Brigimadlin: A Technical Guide to a Novel MDM2-p53 Antagonist
Discovery and Development Timeline
Brigimadlin (also known as BI 907828) is a potent, orally bioavailable small molecule inhibitor of the MDM2-p53 protein-protein interaction. Its development has been driven by the therapeutic strategy of reactivating the p53 tumor suppressor pathway in cancers where it is silenced by MDM2 overexpression.
Preclinical Development: The discovery of this compound stemmed from a lead optimization program focused on the spiro-oxindole scaffold. Early compounds in this class showed promise but were hampered by poor stability. Through medicinal chemistry efforts, this compound was developed with improved potency, stability, and pharmacokinetic properties suitable for intermittent dosing schedules.[1][2] Preclinical studies demonstrated that this compound binds to the p53-binding pocket of MDM2, effectively disrupting its interaction with p53.[3] This leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[4][5] In vitro studies showed potent, nanomolar activity in various cancer cell lines, particularly those with MDM2 amplification.[3] In vivo studies using xenograft models, including the MDM2-amplified SJSA-1 osteosarcoma model, demonstrated significant tumor growth inhibition with an intermittent oral dosing regimen.[1][6] Preclinical pharmacokinetic assessments in various animal models revealed high bioavailability and dose-linear pharmacokinetics.[4][7]
Clinical Development: Based on its promising preclinical profile, this compound entered clinical development with a first-in-human Phase Ia/Ib dose-escalation and expansion study (NCT03449381).[8][9] This trial aimed to determine the maximum tolerated dose (MTD), recommended Phase 2 dose (RP2D), safety, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors.[4] The study established a manageable safety profile, with the most common treatment-related adverse events being nausea, vomiting, thrombocytopenia, and neutropenia.[8] Importantly, the trial showed encouraging signs of antitumor activity, particularly in patients with MDM2-amplified cancers such as dedifferentiated liposarcoma (DDLPS) and biliary tract cancer (BTC).[10][11]
The promising results from the initial phase of clinical testing have led to the initiation of later-stage trials. The Brightline-1 (NCT05218499) is a Phase II/III randomized trial comparing this compound to doxorubicin as a first-line treatment for patients with advanced DDLPS.[11] The Brightline-2 (NCT05512377) is a Phase IIa/IIb trial evaluating this compound in patients with advanced MDM2-amplified solid tumors, including biliary tract cancer and pancreatic ductal adenocarcinoma.[11]
Quantitative Data Summary
Table 1: Preclinical In Vitro Activity of this compound
| Cell Line | Cancer Type | TP53 Status | MDM2 Status | IC50 |
| SJSA-1 | Osteosarcoma | Wild-type | Amplified | 12 nM[9] |
| Nalm-6 | Acute Lymphoblastic Leukemia | Wild-type | Not specified | 38 nM[3] |
| RS4;11 | Acute Lymphoblastic Leukemia | Wild-type | Not specified | 18 nM[3] |
| BT48 | Brain Tumor Stem Cell | Wild-type | Not specified | 58.5 pM[12] |
| BT50 | Brain Tumor Stem Cell | Wild-type | Not specified | 21.1 pM[12] |
| BT67 | Brain Tumor Stem Cell | Wild-type | Not specified | 37.9 pM[12] |
| BT69 | Brain Tumor Stem Cell | Wild-type | Not specified | 89.8 pM[12] |
| BT89 | Brain Tumor Stem Cell | Wild-type | Not specified | 16.7 pM[12] |
| BT94 | Brain Tumor Stem Cell | Wild-type | Not specified | 46.8 pM[12] |
Table 2: Preclinical Pharmacokinetic Profile of this compound
| Species | Route of Administration | Bioavailability | Pharmacokinetics | Key Findings |
| Mouse, Rat, Dog | Oral | High[4][7] | Dose-linear[4][7] | Favorable properties for oral administration. |
Table 3: Clinical Pharmacokinetics of this compound (NCT03449381)
| Dose Range | Half-life (t1/2) | Key Findings |
| 10 - 60 mg | 30 - 60 hours[13] | The long half-life supports an intermittent dosing schedule.[13] |
Table 4: Clinical Efficacy of this compound in Phase Ia/Ib Trial (NCT03449381)
| Patient Population | N | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| All Solid Tumors | 54 | 11.1%[8] | 74.1%[8] | 8.1 months[14] |
| Well-Differentiated Liposarcoma (WDLPS) | 7 | - | 100%[8] | >7.5 months for all patients[14] |
| Dedifferentiated Liposarcoma (DDLPS) | 12 | - | 75%[8] | Ranged from ~1.5 to 22 months[14] |
| Biliary Tract Cancer (BTC) | 16 | 43.8% (7 PRs)[11] | 87.5% (7 PRs + 7 SDs)[11] | Not reported |
Table 5: Common Treatment-Related Adverse Events (TRAEs) in Phase Ia/Ib Trial (NCT03449381)
| Adverse Event | Any Grade | Grade ≥3 |
| Nausea | 74.1%[8] | - |
| Vomiting | 51.9%[8] | - |
| Thrombocytopenia | - | 25.9%[8] |
| Neutropenia | - | 24.1%[8] |
Experimental Protocols
Western Blot Analysis for p53 Pathway Proteins
-
Cell Lysis: Cancer cell lines (e.g., SJSA-1) are treated with varying concentrations of this compound or vehicle control for specified durations. Cells are then lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay, such as the Bradford or BCA assay.
-
Gel Electrophoresis: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p53, MDM2, p21, and loading controls like GAPDH or β-actin).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.
Quantitative Real-Time PCR (RT-qPCR) for p53 Target Genes
-
RNA Extraction: Total RNA is extracted from this compound- or vehicle-treated cells using a commercial RNA extraction kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR Reaction: The qPCR is performed using a real-time PCR system with a SYBR Green or TaqMan-based detection method. The reaction mixture includes cDNA template, forward and reverse primers for the target genes (e.g., CDKN1A (p21), PUMA, BAX, MDM2), and a qPCR master mix.[1]
-
Data Analysis: The relative expression of the target genes is normalized to a housekeeping gene (e.g., GAPDH) and calculated using the ΔΔCt method.[1]
In Vivo Tumor Xenograft Studies
-
Cell Line and Animal Model: MDM2-amplified human cancer cells, such as SJSA-1, are implanted subcutaneously into immunodeficient mice (e.g., BALB/c nude mice).[1][15]
-
Tumor Growth and Randomization: Once the tumors reach a specified volume (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.[1]
-
Drug Administration: this compound is administered orally at various doses and schedules (e.g., once weekly). The control group receives a vehicle solution.[1][6]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice or three times a week) using calipers.
-
Efficacy Evaluation: The antitumor efficacy is assessed by comparing the tumor growth in the this compound-treated groups to the control group. Tumor growth inhibition is calculated at the end of the study.
-
Pharmacodynamic Analysis: At the end of the treatment period, tumors can be excised for pharmacodynamic analysis, such as Western blotting or RT-qPCR, to confirm target engagement.
Visualizations
Caption: this compound's mechanism of action in the MDM2-p53 signaling pathway.
References
- 1. Discovery and Characterization of this compound, a Novel and Highly Potent MDM2–p53 Antagonist Suitable for Intermittent Dose Schedules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Characterization of this compound, a Novel and Highly Potent MDM2-p53 Antagonist Suitable for Intermittent Dose Schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The MDM2-p53 Antagonist this compound (BI 907828) in Patients with Advanced or Metastatic Solid Tumors: Results of a Phase Ia, First-in-Human, Dose-Escalation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. ascopubs.org [ascopubs.org]
- 12. This compound | BI 907828 | MDM2-p53 antagonist | TargetMol [targetmol.com]
- 13. The MDM2–p53 Antagonist this compound (BI 907828) in Patients with Advanced or Metastatic Solid Tumors: Results of a Phase Ia, First-in-Human, Dose-Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. SJSA1 Xenograft Model - Altogen Labs [altogenlabs.com]
Unveiling the Potent and Selective Interaction of Brigimadlin with MDM2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brigimadlin (BI 907828) is a potent, orally bioavailable, small-molecule antagonist of the Mouse Double Minute 2 homolog (MDM2) E3 ubiquitin ligase.[1][2] MDM2 is a critical negative regulator of the p53 tumor suppressor protein.[3][4] In many cancers, the p53 pathway is inactivated through the overexpression or amplification of MDM2, which leads to the ubiquitination and subsequent proteasomal degradation of p53.[4][5] this compound is designed to disrupt the MDM2-p53 protein-protein interaction, thereby stabilizing and activating p53, which in turn can lead to cell cycle arrest, apoptosis, and tumor growth inhibition in cancer cells with wild-type TP53.[1][6][7] This technical guide provides an in-depth overview of the binding characteristics and selectivity of this compound for MDM2, supported by quantitative data and detailed experimental methodologies.
Binding Affinity and Potency of this compound for MDM2
The interaction of this compound with MDM2 has been characterized using various biochemical and cellular assays, demonstrating its high potency in disrupting the MDM2-p53 interaction and inhibiting the growth of cancer cells harboring wild-type p53.
Quantitative Binding and Inhibition Data
The following tables summarize the key quantitative data on the binding and inhibitory activity of this compound.
| Assay Type | Target/Cell Line | Parameter | Value (nM) | Reference(s) |
| AlphaScreen | MDM2-p53 | IC50 | 2 | [8] |
| Cell Viability (CTG) | SJSA-1 | IC50 | 12 | [8][9][10] |
| Cell Viability | BJ (fibroblasts) | IC50 | 12 | [4] |
| Cell Viability | hTert RPE-1 | IC50 | 16 | [4] |
| Cell Viability (TP53-wt) | Nalm-6 (ALL) | IC50 | 38 | [11] |
| Cell Viability (TP53-wt) | RS4;11 (ALL) | IC50 | 18 | [11] |
Table 1: In Vitro Potency of this compound.
| Cell Line | IC50 (pM) |
| BT48 | 58.5 |
| BT50 | 21.1 |
| BT67 | 37.9 |
| BT69 | 89.8 |
| BT89 | 16.7 |
| BT94 | 46.8 |
Table 2: IC50 values of this compound in various brain tumor stem cell (BTSC) lines after 48 hours of treatment.[12][13]
Selectivity of this compound
A critical aspect of a targeted therapeutic is its selectivity for the intended target over other related proteins. This compound has demonstrated selectivity for MDM2 over its close homolog, MDMX (also known as HDMX or MDM4), which also binds to p53.
| Assay Type | Target | Parameter | Result | Reference(s) |
| AlphaScreen | MDMX | IC50 | Retained selectivity versus MDMX | [1][4] |
Table 3: Selectivity Profile of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for MDM2-p53 Interaction
This assay is used to measure the ability of this compound to disrupt the interaction between MDM2 and a p53-derived peptide.
Materials:
-
Recombinant human MDM2 protein (tagged, e.g., GST-tagged)
-
Biotinylated p53 peptide
-
Streptavidin-coated Donor beads
-
Anti-GST Acceptor beads
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
This compound (or other test compounds)
-
384-well microplates
Procedure:
-
Prepare a solution of the GST-tagged MDM2 protein and the biotinylated p53 peptide in the assay buffer.
-
Add the test compound (this compound) at various concentrations to the wells of the microplate.
-
Add the MDM2/p53 peptide mix to the wells.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for the binding interaction to reach equilibrium.
-
Add the anti-GST Acceptor beads and incubate for a further period (e.g., 60 minutes).
-
Add the Streptavidin-coated Donor beads and incubate for a final period (e.g., 60 minutes) in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader. The signal generated is inversely proportional to the ability of the compound to inhibit the MDM2-p53 interaction.
-
Calculate IC50 values from the dose-response curves.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., SJSA-1)
-
Cell culture medium and supplements
-
This compound
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
Procedure:
-
Seed the cells in the opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight.[14]
-
Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).[3]
-
Equilibrate the plate to room temperature for approximately 30 minutes.[15]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.[15]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[15]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15]
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
Western Blotting for p53 and MDM2
Western blotting is used to detect changes in the protein levels of p53 and MDM2 following treatment with this compound.
Materials:
-
Cell lysates from cells treated with this compound
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-p53 (e.g., DO-1), anti-MDM2 (e.g., SMP14)[16]
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-p53 or anti-MDM2) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system. An increase in the p53 band intensity and a potential feedback-induced increase in the MDM2 band intensity would be expected.
Visualizations
MDM2-p53 Signaling Pathway and this compound's Mechanism of Action
Caption: this compound inhibits MDM2, leading to p53 activation.
Experimental Workflow for Determining IC50 using CellTiter-Glo
Caption: Workflow for cell viability IC50 determination.
Logical Relationship of this compound's Selectivity
Caption: this compound's preferential inhibition of MDM2 over MDMX.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. Discovery and Characterization of this compound, a Novel and Highly Potent MDM2-p53 Antagonist Suitable for Intermittent Dose Schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 4. Discovery and Characterization of this compound, a Novel and Highly Potent MDM2–p53 Antagonist Suitable for Intermittent Dose Schedules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR) [vlabs.iitkgp.ac.in]
- 6. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 7. resources.revvity.com [resources.revvity.com]
- 8. researchgate.net [researchgate.net]
- 9. The MDM2–p53 Antagonist this compound (BI 907828) in Patients with Advanced or Metastatic Solid Tumors: Results of a Phase Ia, First-in-Human, Dose-Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound | BI 907828 | MDM2-p53 antagonist | TargetMol [targetmol.com]
- 14. 4.9. Cell Glo Viability Assay CellTiter-Glo® Assay [bio-protocol.org]
- 15. ch.promega.com [ch.promega.com]
- 16. pubcompare.ai [pubcompare.ai]
Preclinical Efficacy of Brigimadlin in Solid Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brigimadlin (BI 907828) is a potent, orally bioavailable, small-molecule antagonist of the Mouse Double Minute 2 (MDM2)-p53 interaction.[1][2] In many TP53 wild-type solid tumors, the tumor suppressor functions of p53 are abrogated by the overexpression or amplification of MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[3][4] By blocking the MDM2-p53 interaction, this compound is designed to restore p53 activity, leading to cell cycle arrest, apoptosis, and tumor growth inhibition in cancer cells with intact p53 signaling.[3][5] This technical guide provides an in-depth overview of the preclinical evidence supporting the efficacy of this compound in solid tumors, with a focus on quantitative data, experimental methodologies, and key signaling pathways.
Mechanism of Action: The MDM2-p53 Axis
This compound functions by competitively binding to the p53-binding pocket of MDM2, thereby disrupting the protein-protein interaction between MDM2 and p53.[4] This prevents MDM2-mediated ubiquitination and subsequent degradation of p53, leading to the accumulation of p53 protein in the nucleus.[3] Stabilized p53 can then act as a transcription factor, inducing the expression of target genes involved in cell cycle arrest (e.g., CDKN1A/p21) and apoptosis (e.g., PUMA, BAX).[3][4]
Caption: this compound inhibits the MDM2-p53 interaction, leading to p53 stabilization and downstream activation of apoptosis and cell cycle arrest pathways.
In Vitro Efficacy
This compound has demonstrated potent anti-proliferative activity across a range of solid tumor cell lines, particularly those with TP53 wild-type status and MDM2 amplification.
Table 1: In Vitro Potency of this compound in Solid Tumor Cell Lines
| Cell Line | Tumor Type | TP53 Status | MDM2 Status | IC50 (nM) | Citation |
| SJSA-1 | Osteosarcoma | Wild-Type | Amplified | 12 | [6] |
| 94T778 | Liposarcoma | Wild-Type | Amplified | Not specified | [3] |
| U-2 OS | Osteosarcoma | Wild-Type | Not Amplified | Not specified | [3] |
Note: This table summarizes available data. A comprehensive screen across a larger panel of cell lines has been performed, showing a wide range of sensitivities.[3]
In Vivo Efficacy in Preclinical Models
The anti-tumor activity of this compound has been evaluated in various in vivo models, including cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Model | Tumor Type | Treatment Schedule | Tumor Growth Inhibition (TGI) | Citation |
| SJSA-1 CDX | Osteosarcoma | 2 mg/kg p.o., once weekly for 2 weeks | Significant | [7] |
| SA3283 PDX | Undifferentiated Pleomorphic Sarcoma | 2 mg/kg p.o., once weekly for 2 weeks | Significant | [7] |
| LU0861 PDX | Lung Squamous Cell Carcinoma | 2 mg/kg p.o., once weekly for 3 weeks | Significant | [7] |
| LU6903 PDX | Lung Squamous Cell Carcinoma | 2 mg/kg p.o., once weekly for 5 weeks | Significant | [7] |
| DDLPS PDX | Dedifferentiated Liposarcoma | Not specified | Strong antitumor activity | [5][8] |
p.o. = oral administration
Preclinical Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties in preclinical species, supporting its development as an oral therapeutic.
Table 3: Preclinical Pharmacokinetic Parameters of this compound
| Species | Bioavailability | Half-life | Key Findings | Citation |
| Mouse, Rat, Dog, Minipig | High | Long | Dose-linear pharmacokinetics | [1][3] |
Experimental Protocols
Cell Viability Assays
-
Cell Lines and Culture: Solid tumor cell lines, such as SJSA-1 (osteosarcoma), are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C and 5% CO2.
-
Assay Principle: Cell viability is typically assessed using a tetrazolium-based assay (e.g., MTT) or a luminescent assay (e.g., CellTiter-Glo®). These assays measure metabolic activity, which is proportional to the number of viable cells.
-
Procedure: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with a serial dilution of this compound or vehicle control for a specified period (e.g., 72 hours). The respective reagent is then added, and the signal (absorbance or luminescence) is measured using a plate reader. IC50 values are calculated from the dose-response curves.
In Vivo Xenograft Studies
Caption: A typical workflow for evaluating the in vivo efficacy of this compound in a cell line-derived xenograft model.
-
Animal Models: Immunodeficient mice (e.g., BALB/c nude) are commonly used for xenograft studies.[9]
-
Tumor Implantation: Cultured tumor cells (e.g., SJSA-1) are harvested, resuspended in a suitable medium (e.g., Matrigel), and injected subcutaneously into the flanks of the mice.[10][11] For PDX models, tumor fragments from patients are directly implanted into the mice.[3][4]
-
Drug Administration: Once tumors reach a specified volume (e.g., 150-200 mm³), mice are randomized into treatment and control groups.[3] this compound is typically administered orally via gavage according to a defined schedule (e.g., once weekly).[7][9] The vehicle control group receives the formulation without the active drug.[9]
-
Efficacy Endpoints: Tumor volumes are measured regularly (e.g., three times a week) using calipers.[3] Body weight and overall animal health are also monitored. The primary efficacy endpoint is typically tumor growth inhibition (TGI).
Pharmacodynamic (Biomarker) Analysis
-
Gene Expression Analysis (qPCR): To confirm the on-target activity of this compound, the expression of p53 target genes can be measured.
-
Procedure: Tumors are harvested from treated and control animals at specified time points. RNA is extracted and reverse-transcribed into cDNA. Quantitative PCR (qPCR) is then performed using primers specific for p53 target genes such as CDKN1A (p21), PUMA, and BAX.[3] Gene expression levels are normalized to a housekeeping gene.
-
-
Protein Analysis (Western Blotting):
-
Procedure: Tumor lysates are prepared, and protein concentrations are determined. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against p53, cleaved caspase-3, and cleaved PARP to assess p53 stabilization and apoptosis induction.[3]
-
Conclusion
The preclinical data for this compound provide a strong rationale for its clinical development in solid tumors, particularly those characterized by TP53 wild-type status and MDM2 amplification. In vitro studies have demonstrated its high potency in relevant cancer cell lines, while in vivo experiments have shown significant anti-tumor activity in various xenograft models.[1][5] The favorable pharmacokinetic profile of this compound supports its oral administration with an intermittent dosing schedule.[1] Ongoing and future clinical trials will further elucidate the therapeutic potential of this compound in treating patients with solid tumors.
References
- 1. Discovery and Characterization of this compound, a Novel and Highly Potent MDM2-p53 Antagonist Suitable for Intermittent Dose Schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sci. Pharm. | Free Full-Text | Preclinical In Vitro Investigation of MDM2 Inhibition in Combination with Antiangiogenic Therapy for Breast Cancer Treatment [mdpi.com]
- 3. Discovery and Characterization of this compound, a Novel and Highly Potent MDM2–p53 Antagonist Suitable for Intermittent Dose Schedules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pro.boehringer-ingelheim.com [pro.boehringer-ingelheim.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. SJSA1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 11. altogenlabs.com [altogenlabs.com]
The Effect of Brigimadlin on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brigimadlin (BI 907828) is a potent, orally bioavailable, small-molecule antagonist of the Mouse Double Minute 2 (MDM2)-p53 interaction.[1][2] By inhibiting the E3 ubiquitin ligase activity of MDM2, this compound stabilizes and activates the p53 tumor suppressor protein in cancer cells with wild-type TP53.[2] This restoration of p53 function leads to cell cycle arrest and apoptosis in malignant cells.[1][3] Beyond its direct cytotoxic effects on tumor cells, emerging evidence suggests that the activation of p53 by MDM2 inhibitors can significantly modulate the tumor microenvironment (TME), transforming it from an immunosuppressive to an immunogenic state. This technical guide provides an in-depth overview of the current understanding of this compound's impact on the TME, detailing its mechanism of action, effects on immune cells and cytokine profiles, and relevant experimental protocols.
Core Mechanism of Action: The MDM2-p53 Axis
In many tumors with wild-type TP53, the function of the p53 protein is abrogated by the overexpression of its primary negative regulator, MDM2.[3] MDM2 binds to the transactivation domain of p53, blocking its ability to regulate gene expression and targeting it for proteasomal degradation.[3] this compound situates itself in the p53-binding pocket of MDM2, disrupting this interaction and leading to the accumulation and activation of p53.[2] Activated p53 then transcriptionally upregulates a suite of target genes responsible for halting the cell cycle and inducing apoptosis.[3]
Modulation of the Tumor Microenvironment
The TME, a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix, plays a critical role in tumor progression and response to therapy. MDM2 inhibitors, including this compound, are being investigated for their ability to convert an immunosuppressive "cold" TME into an immune-active "hot" TME.
Direct Effects on Tumor Cells with Immunomodulatory Implications
This compound-induced p53 activation in tumor cells leads to the upregulation of genes that can directly influence the immune response. One such key gene is CD80, which encodes a co-stimulatory molecule crucial for T-cell activation.[3]
-
Upregulation of CD80: Preclinical studies have shown that this compound induces a dose-dependent increase in CD80 mRNA expression in both MDM2-amplified and non-amplified tumor cell lines.[3] This increased expression of CD80 on the surface of tumor cells can enhance their recognition and elimination by cytotoxic T lymphocytes.
| Cell Line (MDM2 Status) | This compound Concentration (nM) | Fold Change in CD80 mRNA Expression (relative to control) |
| SJSA-1 (MDM2-amplified) | 10 | ~2 |
| 100 | ~4 | |
| U-2 OS (non-amplified) | 10 | ~1.5 |
| 100 | ~3 | |
| Table 1: Dose-dependent upregulation of CD80 mRNA by this compound in tumor cell lines. Data is estimated from graphical representations in preclinical studies.[3] |
Inferred and Class-wide Effects on Immune Cells
While specific in-vivo data on this compound's effect on immune cell populations in the TME are limited, studies on other potent MDM2 inhibitors provide strong evidence for class-wide immunomodulatory effects.
-
Macrophage Polarization: The MDM2 inhibitor APG-115 has been shown to decrease the population of immunosuppressive M2 macrophages and increase pro-inflammatory M1 macrophages.[4] This repolarization is mediated by p53 activation in wild-type immune cells within the TME, leading to the downregulation of c-Myc and c-Maf, transcription factors important for M2 polarization.[4]
-
Cytokine Modulation: The MDM2 inhibitor Navtemadlin (KRT-232) has been observed to reduce serum levels of pro-inflammatory and immunosuppressive cytokines, including TNF-α, IL-6, and IL-8, in patients with myelofibrosis.[5] This suggests that MDM2 inhibition can alter the cytokine milieu, potentially reducing chronic inflammation that can drive tumor growth and creating a more favorable environment for an effective anti-tumor immune response.
| Cytokine | Effect Observed with Navtemadlin Treatment |
| TNF-α | Reduction in serum levels |
| IL-6 | Reduction in serum levels |
| IL-8 | Reduction in serum levels |
| Table 2: Modulation of serum cytokine levels by the MDM2 inhibitor Navtemadlin in myelofibrosis patients.[5] |
-
Synergy with Immune Checkpoint Blockade: The immunomodulatory effects of MDM2 inhibitors provide a strong rationale for their combination with immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 antibodies. Preclinical studies with the MDM2 inhibitor APG-115 have demonstrated synergistic anti-tumor activity when combined with PD-1 blockade, an effect dependent on p53 activation in immune cells within the TME.[4]
Experimental Protocols
Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
This protocol outlines the general steps for isolating and analyzing TILs from fresh tumor tissue.
Methodology:
-
Tissue Dissociation: Freshly excised tumor tissue is mechanically dissociated and enzymatically digested to obtain a single-cell suspension.
-
Filtration and Lysis: The cell suspension is filtered through a cell strainer to remove clumps, and red blood cells are lysed.
-
Fc Receptor Blocking: To prevent non-specific antibody binding, Fc receptors on immune cells are blocked.
-
Antibody Staining: The cells are incubated with a cocktail of fluorochrome-conjugated antibodies specific for different immune cell markers (e.g., CD45 for all leukocytes, CD3 for T cells, CD8 for cytotoxic T cells, FoxP3 for regulatory T cells).
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer to identify and quantify the different immune cell populations.
Immunohistochemistry (IHC) for Immune Markers in Tumor Tissue
IHC allows for the visualization of immune cells within the spatial context of the tumor.
Methodology:
-
Sample Preparation: FFPE tumor sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced or enzymatic antigen retrieval is performed to unmask epitopes.
-
Blocking: Endogenous peroxidase activity and non-specific antibody binding sites are blocked.
-
Antibody Incubation: Sections are incubated with a primary antibody against the target of interest (e.g., CD8, CD80), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Visualization: A chromogenic substrate is added, which is converted by HRP into a colored precipitate at the site of the antigen. The sections are then counterstained and mounted for microscopic examination.
Cytokine Measurement by ELISA
An enzyme-linked immunosorbent assay (ELISA) is a plate-based assay for quantifying soluble proteins such as cytokines in biological fluids or tumor lysates.
Methodology:
-
Plate Coating and Blocking: A microplate is coated with a capture antibody specific for the cytokine of interest and then blocked to prevent non-specific binding.
-
Sample Incubation: Tumor lysates or other biological samples, along with a standard curve of known cytokine concentrations, are added to the wells.
-
Detection: A biotinylated detection antibody, which binds to a different epitope on the cytokine, is added, followed by streptavidin-HRP.
-
Signal Generation and Measurement: A chromogenic substrate is added, and the color development, which is proportional to the amount of cytokine present, is measured using a plate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.
Conclusion and Future Directions
This compound, a potent MDM2-p53 antagonist, holds promise not only for its direct anti-tumor effects but also for its potential to modulate the tumor microenvironment. Preclinical data, primarily from in-vitro studies and analogous MDM2 inhibitors, suggest that this compound can foster a pro-immunogenic TME by upregulating co-stimulatory molecules on tumor cells and potentially altering immune cell populations and cytokine profiles.
Further in-vivo studies are warranted to comprehensively characterize the effects of this compound on the TME. Specifically, detailed analyses of tumor-infiltrating immune cell composition, spatial distribution, and functional status, as well as a thorough profiling of the cytokine and chemokine landscape within the tumor, will be crucial. Understanding these immunomodulatory effects will be instrumental in designing rational combination therapies, particularly with immunotherapies such as checkpoint inhibitors, to maximize the therapeutic potential of this compound for patients with TP53 wild-type cancers.
References
- 1. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery and Characterization of this compound, a Novel and Highly Potent MDM2–p53 Antagonist Suitable for Intermittent Dose Schedules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MDM2 inhibitor APG-115 synergizes with PD-1 blockade through enhancing antitumor immunity in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
An In-depth Technical Guide to Brigimadlin for Cancer Research Students
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brigimadlin (BI 907828) is a potent, orally bioavailable small molecule inhibitor of the Mouse Double Minute 2 (MDM2) homolog-p53 interaction.[1][2][3][4] It represents a promising therapeutic strategy in cancer therapy, particularly for tumors that retain wild-type TP53 and exhibit amplification of the MDM2 gene.[1][2][3][4] MDM2 is a primary negative regulator of the p53 tumor suppressor protein. By binding to p53, MDM2 promotes its degradation, thereby inhibiting its tumor-suppressive functions such as cell cycle arrest and apoptosis.[1][3][5] In cancers with MDM2 amplification, the overexpression of the MDM2 protein leads to the functional inactivation of wild-type p53, contributing to tumor progression.[1][3][5] this compound is designed to disrupt the MDM2-p53 interaction, leading to the reactivation of p53 and the restoration of its tumor-suppressive activities.[1][3]
Developed to have improved potency and pharmacokinetic properties, this compound's long half-life allows for intermittent dosing schedules.[6] This approach aims to mitigate on-target toxicities, such as thrombocytopenia and neutropenia, which have been challenges with other MDM2 inhibitors.[1][4] Preclinical and early-phase clinical trials have demonstrated encouraging anti-tumor activity in various solid tumors, including dedifferentiated liposarcoma (DDLPS), biliary tract cancer, and pancreatic cancer.[1][3][7]
Core Mechanism of Action
This compound functions by competitively binding to the p53-binding pocket of the MDM2 protein. This high-affinity interaction physically blocks the association between MDM2 and p53. The resulting stabilization and accumulation of p53 protein allows it to translocate to the nucleus and act as a transcription factor. Activated p53 then upregulates the expression of its target genes, which are involved in critical cellular processes that collectively suppress tumor growth.
Key downstream effects of p53 reactivation by this compound include:
-
Cell Cycle Arrest: Upregulation of genes like CDKN1A (encoding p21) leads to a halt in the cell cycle, preventing the proliferation of cancer cells.
-
Apoptosis: Increased expression of pro-apoptotic genes such as PUMA and BAX triggers programmed cell death in tumor cells.
-
Immunomodulation: this compound has also been shown to promote a pro-immunogenic tumor microenvironment, potentially enhancing anti-tumor immune responses.[7]
The efficacy of this compound is primarily observed in cancer cells that are TP53 wild-type and have MDM2 amplification, as this genetic background is most dependent on the MDM2-p53 interaction for p53 suppression.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The MDM2–p53 Antagonist this compound (BI 907828) in Patients with Advanced or Metastatic Solid Tumors: Results of a Phase Ia, First-in-Human, Dose-Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Discovery and Characterization of this compound, a Novel and Highly Potent MDM2-p53 Antagonist Suitable for Intermittent Dose Schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of this compound, a Novel and Highly Potent MDM2–p53 Antagonist Suitable for Intermittent Dose Schedules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. tandfonline.com [tandfonline.com]
Brigimadlin's Induction of Cell Cycle Arrest and Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core mechanism of action of Brigimadlin (also known as APG-115 or BI 907828), a potent and orally bioavailable small-molecule inhibitor of the MDM2-p53 interaction. By disrupting this critical protein-protein interaction, this compound reactivates the tumor suppressor p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53. This document summarizes key preclinical data, outlines detailed experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: Restoring p53 Function
In many cancers, the tumor suppressor protein p53 is inactivated, not by mutation, but through overexpression of its negative regulator, Mouse Double Minute 2 homolog (MDM2). MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, effectively silencing its tumor-suppressive functions.[1][2][3]
This compound is designed to fit into the p53-binding pocket of MDM2, thereby blocking the MDM2-p53 interaction.[4][5] This inhibition stabilizes p53, allowing it to accumulate in the nucleus and transcriptionally activate its target genes.[5] The downstream effects of p53 reactivation are cell context-dependent but primarily culminate in two key anti-tumor outcomes: cell cycle arrest and apoptosis.[1][4]
Quantitative Analysis of this compound's In Vitro Activity
This compound has demonstrated potent anti-proliferative effects in a variety of cancer cell lines, particularly those harboring wild-type TP53. The half-maximal inhibitory concentration (IC50) values from several preclinical studies are summarized below.
| Cell Line | Cancer Type | TP53 Status | IC50 (nM) | Reference |
| SJSA-1 | Osteosarcoma | Wild-Type (MDM2-amplified) | Low nM range | [2] |
| 94T778 | Liposarcoma | Wild-Type (MDM2-amplified) | Low nM range | [2] |
| BT48 | Glioblastoma | Wild-Type (MDM2-amplified) | 0.0585 | [6] |
| BT67 | Glioblastoma | Wild-Type | 0.0379 | [6] |
| MH-22A | Hepatoma | Wild-Type | Not specified, dose-dependent inhibition | [7] |
Induction of Cell Cycle Arrest
Upon p53 activation, one of the primary cellular responses is the transcriptional upregulation of the cyclin-dependent kinase inhibitor p21 (CDKN1A).[6] p21 inhibits the activity of cyclin-CDK complexes, leading to a halt in cell cycle progression, most commonly at the G1/S or G2/M checkpoints.
Induction of Apoptosis
In addition to cell cycle arrest, p53 activation by this compound potently induces apoptosis. This is mediated through the transcriptional upregulation of pro-apoptotic members of the Bcl-2 family, such as PUMA (p53-upregulated modulator of apoptosis) and BAX (Bcl-2-associated X protein).[2][6] These proteins translocate to the mitochondria, leading to the release of cytochrome c and subsequent activation of the caspase cascade, culminating in programmed cell death.
Quantitative analysis of apoptosis induction by this compound in various cancer cell lines is summarized below.
| Cell Line | Cancer Type | Treatment Conditions | Apoptosis Induction | Reference |
| Brain Tumor Stem Cells | Glioblastoma | 1-50 nM for 48h | Dose-dependent increase in cleaved PARP | [6] |
| MDM2-amplified cell lines | Various | Not specified | Dose-dependent increase in cleaved caspase-3 | [2] |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and experimental procedures described, the following diagrams have been generated using Graphviz (DOT language).
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Western Blot Analysis for p53 Pathway Proteins
Objective: To determine the protein levels of p53, MDM2, p21, and cleaved PARP following this compound treatment.
Materials:
-
This compound
-
TP53 wild-type cancer cell line (e.g., SJSA-1)
-
Cell culture reagents
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific concentrations should be optimized, but a starting point of 1:1000 dilution is common):
-
Rabbit anti-p53
-
Mouse anti-MDM2
-
Rabbit anti-p21
-
Rabbit anti-cleaved PARP
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere overnight. Treat with varying concentrations of this compound for desired time points (e.g., 24, 48 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Cell Cycle Analysis by Flow Cytometry
Objective: To quantify the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
This compound-treated and control cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution with RNase A
Procedure:
-
Cell Harvest and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase A staining solution.
-
Flow Cytometry Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases. A typical gating strategy involves first gating on the main cell population to exclude debris, followed by gating on single cells to exclude doublets, and then analyzing the DNA content of the single-cell population.
Apoptosis Assay by Annexin V/PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
Procedure:
-
Cell Harvest: Harvest both adherent and floating cells.
-
Staining: Wash cells with PBS and resuspend in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 1X Binding Buffer and analyze immediately on a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Conclusion
This compound represents a promising therapeutic strategy for cancers harboring wild-type TP53, particularly those with MDM2 amplification. Its ability to restore p53 function leads to potent induction of cell cycle arrest and apoptosis. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the anti-cancer effects of this compound and other MDM2-p53 inhibitors.
References
- 1. Discovery and Characterization of this compound, a Novel and Highly Potent MDM2-p53 Antagonist Suitable for Intermittent Dose Schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The MDM2–p53 Antagonist this compound (BI 907828) in Patients with Advanced or Metastatic Solid Tumors: Results of a Phase Ia, First-in-Human, Dose-Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for Establishing a Brigimadlin-Treated Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brigimadlin (BI 907828) is a potent, orally administered antagonist of the Mouse Double Minute 2 (MDM2)-p53 interaction.[1][2] In many cancers with wild-type tumor protein 53 (TP53), the tumor suppressor function of p53 is inhibited by overexpression of its negative regulator, MDM2.[2][3] this compound is designed to block this interaction, thereby restoring p53 activity, which can lead to cell cycle arrest and apoptosis in tumor cells.[1][3][4][5][6] Preclinical studies utilizing xenograft mouse models are crucial for evaluating the in vivo efficacy and pharmacodynamics of novel therapeutic agents like this compound.
These application notes provide a comprehensive, step-by-step guide to establishing and utilizing a this compound-treated xenograft mouse model. The protocols detailed below cover cell line-derived (CDX) and patient-derived (PDX) models, drug administration, and endpoint analyses.
This compound's Mechanism of Action
This compound disrupts the binding of MDM2 to p53, preventing the ubiquitination and subsequent proteasomal degradation of p53.[2] This stabilization of p53 allows it to accumulate in the nucleus, where it can act as a transcription factor to induce the expression of target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX).[3][7] This targeted reactivation of the p53 pathway is a promising therapeutic strategy for tumors that retain wild-type TP53 and exhibit MDM2 amplification.[2][3][5][7]
Experimental Protocols
Part 1: Establishment of the Xenograft Model
Researchers can choose between a Cell Line-Derived Xenograft (CDX) model, which offers high reproducibility, or a Patient-Derived Xenograft (PDX) model, which better recapitulates the heterogeneity of human tumors.[4][8]
1.1. Animal Model Selection Immunodeficient mouse strains are required to prevent graft rejection.[1] Commonly used strains include:
-
Athymic Nude Mice: Lack T-cells.
-
SCID (Severe Combined Immunodeficiency) Mice: Lack functional T and B cells.
-
NOD/SCID (Non-obese Diabetic/SCID) Mice: SCID mice with additional defects in innate immunity.
-
NSG (NOD scid gamma) Mice: Highly immunodeficient, lacking mature T, B, and NK cells, making them robust hosts for human cells.[9]
1.2. Protocol for Cell Line-Derived Xenograft (CDX) Model This model is suitable for initial efficacy testing due to its rapid and consistent tumor growth.[8]
-
Cell Culture: Culture human cancer cell lines with known TP53 wild-type status and ideally MDM2 amplification (e.g., SJSA-1 osteosarcoma) in their recommended media until they are in the logarithmic growth phase.
-
Cell Preparation:
-
Harvest cells using trypsin and wash twice with sterile, serum-free media or phosphate-buffered saline (PBS).
-
Perform a cell count using a hemocytometer and assess viability via Trypan Blue exclusion. Viability should be >90%.
-
Resuspend cells in a 1:1 mixture of serum-free media/PBS and Matrigel® Basement Membrane Matrix to a final concentration of 1 x 10^7 to 2 x 10^7 cells/mL. Matrigel can improve tumor take rates.
-
-
Implantation:
-
Anesthetize 6-8 week old female immunodeficient mice.
-
Inject 100-200 µL of the cell suspension (containing 1-2 million cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.[10]
-
Monitor the mice until they have recovered from anesthesia.
-
1.3. Protocol for Patient-Derived Xenograft (PDX) Model PDX models preserve the original tumor's characteristics and are valuable for translational research.[1][13]
-
Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under IRB-approved protocols. Transport the tissue to the lab on ice in a sterile collection medium.
-
Tissue Processing:
-
In a sterile biosafety cabinet, wash the tumor tissue with cold, sterile PBS.
-
Remove any necrotic or non-tumor tissue.
-
Mince the tumor into small fragments (2-3 mm³).[3]
-
-
Implantation:
-
Anesthetize immunodeficient mice (NSG mice are often preferred for higher engraftment rates).[9]
-
Make a small incision on the flank and create a subcutaneous pocket.
-
Implant one to two tumor fragments into the pocket.[3]
-
Close the incision with surgical clips or sutures.
-
Monitor the mice for tumor growth, which may take 4-10 weeks or longer.[3]
-
Once tumors reach approximately 1,500 mm³, they can be passaged to subsequent generations of mice for cohort expansion.[14]
-
Part 2: this compound Treatment
2.1. Drug Preparation and Administration
-
Vehicle: this compound for oral administration is typically formulated in 0.5% Natrosol (hydroxyethyl cellulose) in water.[5]
-
Preparation: Prepare a suspension of this compound at the desired concentration. Ensure the suspension is homogenous by vortexing before each administration.
-
Administration: Administer the this compound suspension or vehicle control to mice via oral gavage.
-
Weigh each mouse to calculate the precise dosing volume. A typical administration volume is 10 mL/kg of body weight.[5][15]
-
Use a proper-sized, ball-tipped gavage needle to minimize the risk of esophageal injury.[16][17]
-
Gently restrain the mouse and insert the gavage needle along the roof of the mouth and down the esophagus.[16] Do not force the needle.[17][18]
-
Dispense the solution slowly.[17]
-
Return the mouse to its cage and monitor for any signs of distress.[15]
-
2.2. Dosing and Scheduling Preclinical studies have shown this compound to be effective with intermittent dosing schedules, which may help mitigate on-target toxicities like thrombocytopenia and neutropenia.[4][5][6][7]
-
Randomization: Once tumors reach a mean volume of approximately 150 mm³, randomize the mice into treatment and control groups.[5]
-
Dosage: Effective doses in xenograft models have ranged from 0.25 mg/kg to 10 mg/kg.[5] Common dosing schedules include single doses once per week (QW).[5]
-
Treatment Duration: Treatment can continue for 2-5 weeks or as defined by the study endpoints.[7]
| Parameter | Recommendation | Source |
| Vehicle | 0.5% Natrosol in water | [5] |
| Administration Route | Oral Gavage | [5] |
| Application Volume | 10 mL/kg | [5] |
| Starting Tumor Volume | ~150 mm³ | [5] |
| Dosage Range | 0.25 - 10 mg/kg | [5] |
| Example Dosing Schedule | Single dose, once per week (QW) | [5] |
| Example Treatment Duration | 2-5 weeks | [7] |
Part 3: Monitoring and Endpoint Analysis
3.1. Tumor Volume Measurement
-
Method: Measure tumors 2-3 times weekly using digital calipers.[9]
-
Procedure: Measure the length (longest dimension) and width (dimension perpendicular to length).[2]
-
Calculation: Calculate tumor volume using the modified ellipsoid formula: Volume = (Length x Width²) / 2 .[2]
-
Ethical Endpoint: Euthanize mice if tumors exceed a predetermined size (e.g., 2,000 mm³) or if they show signs of ulceration or distress, in accordance with IACUC protocols.
3.2. Tissue Collection and Processing At the end of the study, euthanize mice and collect tumors and other relevant tissues.
-
Excise the tumor and measure its final weight.
-
Divide the tumor for different analyses:
-
Snap-freeze a portion in liquid nitrogen for Western blot analysis. Store at -80°C.
-
Fix a portion in 10% neutral buffered formalin for 24 hours for immunohistochemistry (IHC).[14] After fixation, transfer to 70% ethanol and process for paraffin embedding.
-
3.3. Western Blot Protocol for Tumor Lysates This protocol is for detecting changes in protein expression levels of p53, MDM2, and downstream targets like p21.
-
Protein Extraction:
-
Sample Preparation:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5-10 minutes.[20]
-
-
Gel Electrophoresis:
-
Load samples onto an SDS-PAGE gel and separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.[20]
-
Incubate the membrane with primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21) overnight at 4°C.
-
Wash the membrane three times with TBST.[20]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.[20]
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[20]
-
3.4. Immunohistochemistry (IHC) Protocol for FFPE Tissues This protocol is for visualizing the localization and expression of proteins like p53 and MDM2 within the tumor microenvironment.
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.[21]
-
Block non-specific binding with a blocking serum (e.g., normal goat serum) for 20-30 minutes.[21]
-
Incubate with primary antibodies (e.g., anti-p53, anti-MDM2) overnight at 4°C in a humidified chamber.[21][22]
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody for 30 minutes.[21]
-
Wash with PBS.
-
Incubate with an avidin-biotin-enzyme complex (e.g., Vectastain ABC kit) for 30 minutes.[21]
-
-
Visualization and Counterstaining:
-
Analysis:
-
Examine the slides under a light microscope. A qualified pathologist should interpret the staining intensity and distribution.[23]
-
Data Presentation
Quantitative data from the study should be summarized for clear interpretation and comparison between treatment groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | N | Mean Tumor Volume at Day 0 (mm³) ± SEM | Mean Tumor Volume at Endpoint (mm³) ± SEM | Percent Tumor Growth Inhibition (%TGI) | P-value vs. Vehicle |
| Vehicle (0.5% Natrosol) | 10 | 152.5 ± 10.1 | 1850.3 ± 150.2 | - | - |
| This compound (1.5 mg/kg, QW) | 10 | 155.1 ± 11.5 | 450.7 ± 55.8 | 75.6% | <0.001 |
| This compound (2.0 mg/kg, QW) | 10 | 153.8 ± 9.8 | 210.2 ± 30.1 | 88.6% | <0.0001 |
%TGI is calculated as (1 - (Mean volume of treated tumors / Mean volume of control tumors)) x 100%
Table 2: Endpoint Tumor Weights
| Treatment Group | N | Mean Final Tumor Weight (g) ± SEM | P-value vs. Vehicle |
| Vehicle (0.5% Natrosol) | 10 | 1.95 ± 0.21 | - |
| This compound (1.5 mg/kg, QW) | 10 | 0.48 ± 0.06 | <0.001 |
| This compound (2.0 mg/kg, QW) | 10 | 0.22 ± 0.04 | <0.0001 |
These detailed protocols and data presentation formats provide a robust framework for conducting preclinical evaluations of this compound in xenograft mouse models, enabling researchers to generate reliable and reproducible data for advancing cancer drug development.
References
- 1. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Discovery and Characterization of this compound, a Novel and Highly Potent MDM2–p53 Antagonist Suitable for Intermittent Dose Schedules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Characterization of this compound, a Novel and Highly Potent MDM2-p53 Antagonist Suitable for Intermittent Dose Schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biocytogen.com [biocytogen.com]
- 9. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 10. criver.com [criver.com]
- 11. researchgate.net [researchgate.net]
- 12. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 13. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]
- 14. Development and immunohistochemical characterization of patient-derived xenograft models for muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iacuc.wsu.edu [iacuc.wsu.edu]
- 16. research.sdsu.edu [research.sdsu.edu]
- 17. ouv.vt.edu [ouv.vt.edu]
- 18. research.fsu.edu [research.fsu.edu]
- 19. Protein Extraction from Mice Xenograft Tumor [bio-protocol.org]
- 20. origene.com [origene.com]
- 21. p53 immunohistochemistry protocol [protocols.io]
- 22. genomeme.ca [genomeme.ca]
- 23. genomeme.ca [genomeme.ca]
Detecting p53 Activation by Brigimadlin: A Western Blot Protocol
Application Note & Protocol
For Research Use Only.
Abstract
This document provides a detailed protocol for assessing the activation of the tumor suppressor protein p53 in response to treatment with Brigimadlin, a potent MDM2-p53 antagonist.[1][2] The protocol outlines a Western blot procedure to detect the accumulation of p53 in cultured cells, a key indicator of its activation. This application note is intended for researchers, scientists, and drug development professionals investigating the efficacy of MDM2 inhibitors and their impact on the p53 signaling pathway.
Introduction
The p53 tumor suppressor protein plays a critical role in maintaining genomic stability and preventing tumor formation by inducing cell cycle arrest or apoptosis in response to cellular stress.[2][3] In many cancers with wild-type p53, its function is abrogated by the overexpression of its negative regulator, Mouse Double Minute 2 homolog (MDM2).[2][4] MDM2 acts as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation.[3][5]
This compound (BI 907828) is a small molecule inhibitor that disrupts the MDM2-p53 interaction.[1][6] By binding to MDM2, this compound prevents the degradation of p53, leading to its stabilization, accumulation, and subsequent activation of downstream target genes responsible for cell cycle arrest and apoptosis.[1][4] Western blotting is a widely used and effective technique to qualitatively and quantitatively measure changes in protein levels, making it an ideal method to verify the on-target effect of this compound by monitoring p53 protein expression.[7][8] This protocol provides a detailed methodology for this purpose.
Signaling Pathway
This compound blocks the interaction between MDM2 and p53. This inhibition leads to the stabilization and accumulation of p53 in the nucleus. Activated p53 then acts as a transcription factor, upregulating the expression of target genes such as p21 (CDKN1A) and PUMA, which in turn mediate cell cycle arrest and apoptosis, respectively.
Caption: p53 activation pathway upon this compound treatment.
Experimental Protocol
This protocol is designed for treating a human cancer cell line with wild-type p53 (e.g., SJSA-1, U-2 OS) with this compound and subsequently analyzing p53 protein levels by Western blot.
Materials and Reagents
-
Cell Line: Human osteosarcoma cell line SJSA-1 (MDM2-amplified, TP53 wild-type) or U-2 OS (MDM2 non-amplified, TP53 wild-type).
-
Cell Culture Medium: McCoy's 5A (for SJSA-1) or DMEM (for U-2 OS) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound (BI 907828): Prepare a stock solution in DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE Gels: 4-12% Bis-Tris gels.
-
Transfer Buffer: Standard Tris-Glycine transfer buffer.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-p53 antibody
-
Mouse anti-β-actin or anti-GAPDH antibody (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate: ECL Western Blotting Substrate.
-
Imaging System: Chemiluminescence detection system.
Procedure
-
Cell Culture and Treatment:
-
Seed SJSA-1 or U-2 OS cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare serial dilutions of this compound in cell culture medium. A suggested concentration range is 0 (vehicle control, DMSO), 10 nM, 50 nM, 100 nM, and 500 nM.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing the protein) to new tubes.
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer. Prepare samples for loading by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel.
-
Run the gel at 120V until the dye front reaches the bottom.
-
Transfer the proteins from the gel to a PVDF membrane at 100V for 1-2 hours or using a semi-dry transfer system.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p53 antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
(Optional but Recommended) Re-probing for Loading Control:
-
Strip the membrane using a mild stripping buffer.
-
Block the membrane again and probe with the anti-β-actin or anti-GAPDH primary antibody.
-
Repeat the washing and secondary antibody incubation steps with the appropriate HRP-conjugated anti-mouse antibody.
-
Detect the signal as before.
-
-
Experimental Workflow
Caption: Western blot experimental workflow.
Data Presentation and Analysis
The intensity of the p53 bands can be quantified using densitometry software. To ensure accurate comparison between lanes, the intensity of the p53 band should be normalized to the intensity of the corresponding loading control band (β-actin or GAPDH). The results can be presented as a fold change in p53 protein levels relative to the vehicle-treated control.
Quantitative Data Summary
The following table represents hypothetical data demonstrating the dose-dependent increase in p53 protein levels in SJSA-1 cells treated with this compound for 24 hours.
| This compound Concentration (nM) | p53 Band Intensity (Arbitrary Units) | β-actin Band Intensity (Arbitrary Units) | Normalized p53 Intensity (p53/β-actin) | Fold Change vs. Control |
| 0 (Vehicle) | 1500 | 10000 | 0.15 | 1.0 |
| 10 | 4500 | 9800 | 0.46 | 3.1 |
| 50 | 9800 | 10200 | 0.96 | 6.4 |
| 100 | 15500 | 9900 | 1.57 | 10.5 |
| 500 | 22000 | 10100 | 2.18 | 14.5 |
Troubleshooting
-
No or weak p53 signal:
-
Ensure the cell line used has wild-type p53.
-
Increase the amount of protein loaded onto the gel.
-
Optimize the primary antibody concentration and incubation time.
-
Check the transfer efficiency.
-
-
High background:
-
Increase the number and duration of washes.
-
Ensure the blocking buffer is fresh and the blocking time is adequate.
-
Use a higher dilution of the primary or secondary antibody.
-
-
Uneven loading:
-
Ensure accurate protein quantification and careful loading of equal amounts of protein in each lane.
-
Always normalize to a reliable housekeeping protein.[8]
-
Conclusion
This protocol provides a reliable method for detecting the activation of p53 following treatment with the MDM2 inhibitor this compound. By demonstrating a dose-dependent increase in p53 protein levels, researchers can effectively confirm the mechanism of action of this compound and evaluate its potential as a therapeutic agent in cancers with a wild-type p53 status.
References
- 1. pro.boehringer-ingelheim.com [pro.boehringer-ingelheim.com]
- 2. Discovery and Characterization of this compound, a Novel and Highly Potent MDM2–p53 Antagonist Suitable for Intermittent Dose Schedules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Efficacy and Safety of the MDM2–p53 Antagonist this compound (BI 907828) in Patients with Advanced Biliary Tract Cancer: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
Application Note: Measuring p53 Target Gene Expression Following Brigimadlin Treatment Using RT-qPCR
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tumor suppressor protein p53 is a critical regulator of cellular processes such as cell cycle arrest, apoptosis, and DNA repair, earning it the name "guardian of the genome".[1][2] In many cancers where the TP53 gene itself is not mutated (wild-type), its tumor-suppressive functions are often inhibited by overexpression of its key negative regulator, the E3 ubiquitin ligase Mouse Double Minute 2 (MDM2).[3][4] MDM2 binds to p53, preventing its transcriptional activity and targeting it for proteasomal degradation.[5][6] This interaction forms an autoregulatory feedback loop, as p53 itself can induce the expression of MDM2.[6][7]
Brigimadlin (BI-907828) is a potent and selective small-molecule antagonist of the MDM2-p53 interaction.[8][9] By binding to MDM2, this compound blocks its ability to interact with p53.[2][8] This leads to the stabilization and activation of p53, restoring its ability to induce the expression of downstream target genes.[3][8] Consequently, this can trigger cell-cycle arrest or apoptosis in cancer cells that have wild-type TP53 and are dependent on MDM2 for p53 suppression.[10][11]
This application note provides a detailed protocol for using Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) to measure the dose-dependent effects of this compound on the expression of key p53 target genes. This method is a robust and sensitive way to confirm the on-target activity of MDM2-p53 antagonists and is crucial for preclinical and clinical research.
Experimental Workflow
The overall workflow involves treating cancer cells with this compound, followed by the isolation of total RNA. This RNA is then reverse transcribed into complementary DNA (cDNA), which serves as the template for the qPCR reaction. Gene expression changes are quantified by comparing the levels of p53 target gene transcripts in treated versus untreated cells, normalized to a stable reference gene.
Detailed Protocols
Materials and Reagents
-
Cell Line: A TP53 wild-type cancer cell line (e.g., SJSA-1 for MDM2-amplified, or U-2 OS).
-
This compound (BI-907828): Prepare a stock solution in DMSO and store at -20°C or -80°C.
-
Cell Culture: Appropriate cell culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, and cell culture flasks/plates.
-
RNA Isolation: RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
Spectrophotometer: For RNA quantification (e.g., NanoDrop).
-
Reverse Transcription: cDNA synthesis kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Thermo Fisher Scientific).
-
qPCR: qPCR Master Mix (e.g., PowerUp SYBR Green Master Mix, Thermo Fisher Scientific), qPCR-grade water, and optical plates/tubes.
-
Primers: Forward and reverse primers for target genes (CDKN1A, PUMA, MDM2) and a reference gene (GAPDH or ACTB).
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound from the DMSO stock in a complete culture medium. A typical concentration range could be 0.1 nM to 1000 nM. Include a vehicle control (DMSO) at the same final concentration as the highest drug dose.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 8, 16, or 24 hours) to allow for transcriptional changes.
Protocol 2: RNA Isolation and Quantification
-
Harvest Cells: After incubation, wash the cells with PBS and lyse them directly in the well using the lysis buffer provided with the RNA extraction kit.
-
RNA Extraction: Proceed with the RNA extraction protocol according to the manufacturer's instructions. This typically involves homogenization, washing, and elution steps.
-
Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer. An A260/280 ratio of ~2.0 is considered pure.
-
No RT Control: For each RNA sample, prepare a "no reverse transcriptase" control to test for genomic DNA contamination in the subsequent qPCR step.[12][13]
Protocol 3: cDNA Synthesis (Reverse Transcription)
-
Reaction Setup: In a sterile, nuclease-free tube, prepare the reverse transcription reaction mix. For a 20 µL reaction, this typically includes:
-
Total RNA: 1 µg
-
10x RT Buffer: 2 µL
-
100 mM dNTP Mix: 0.8 µL
-
10x RT Random Primers: 2 µL
-
Reverse Transcriptase: 1 µL
-
Nuclease-free H₂O: to 20 µL
-
-
Incubation: Run the reaction in a thermal cycler using the manufacturer's recommended program (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).
-
Storage: The resulting cDNA can be stored at -20°C.
Protocol 4: RT-qPCR
-
Primer Design: Use validated primers for target and reference genes. Primers should ideally span an exon-exon junction to avoid amplifying any contaminating genomic DNA.
-
Reaction Setup: Prepare the qPCR reaction mix in an optical plate. For each sample, run reactions in triplicate. A typical 10 µL reaction includes:
-
2x SYBR Green Master Mix: 5 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
cDNA (diluted 1:10): 1 µL
-
Nuclease-free H₂O: 3 µL
-
-
No Template Control: Include a "no template control" (NTC) for each primer pair to check for contamination.[13]
-
Thermal Cycling: Run the plate in a real-time PCR machine with a program such as:
-
Initial Denaturation: 95°C for 2 min
-
40 Cycles:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 1 min
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
Data Presentation and Analysis
The most common method for analyzing RT-qPCR data is the comparative Ct (ΔΔCt) method, which calculates the relative change in gene expression.[14]
-
Normalization (ΔCt): For each sample, normalize the Ct value of the target gene to the Ct value of the reference gene.
-
ΔCt = Ct (Target Gene) - Ct (Reference Gene)
-
-
Normalization to Control (ΔΔCt): Normalize the ΔCt of the treated sample to the ΔCt of the vehicle control sample.
-
ΔΔCt = ΔCt (Treated Sample) - ΔCt (Vehicle Control)
-
-
Fold Change Calculation: Calculate the fold change in expression as 2-ΔΔCt.
Example Data Summary
The following table presents example data for the expression of CDKN1A after 24 hours of treatment with this compound.
| This compound (nM) | Gene | Avg. Ct | ΔCt (vs. GAPDH) | ΔΔCt (vs. Vehicle) | Fold Change (2-ΔΔCt) |
| 0 (Vehicle) | GAPDH | 18.5 | - | - | - |
| 0 (Vehicle) | CDKN1A | 25.4 | 6.9 | 0.0 | 1.0 |
| 1 | GAPDH | 18.6 | - | - | - |
| 1 | CDKN1A | 23.8 | 5.2 | -1.7 | 3.2 |
| 10 | GAPDH | 18.4 | - | - | - |
| 10 | CDKN1A | 21.1 | 2.7 | -4.2 | 18.3 |
| 100 | GAPDH | 18.5 | - | - | - |
| 100 | CDKN1A | 19.3 | 0.8 | -6.1 | 68.6 |
Note: Data are for illustrative purposes only.
Conclusion
This application note provides a comprehensive framework for quantifying the induction of p53 target gene expression by this compound using RT-qPCR. This assay serves as a direct measure of the compound's on-target activity, confirming the restoration of p53 function. The dose-dependent increase in target gene transcripts like CDKN1A, PUMA, and MDM2 provides robust evidence for the mechanism of action of MDM2-p53 antagonists, making this a vital tool for drug development and cancer research professionals.
References
- 1. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Discovery and Characterization of this compound, a Novel and Highly Potent MDM2–p53 Antagonist Suitable for Intermittent Dose Schedules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 9. Efficacy and Safety of the MDM2–p53 Antagonist this compound (BI 907828) in Patients with Advanced Biliary Tract Cancer: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BI-907828, a novel potent MDM2 inhibitor, inhibits glioblastoma brain tumor stem cells in vitro and prolongs survival in orthotopic xenograft mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Basic Principles of RT-qPCR | Thermo Fisher Scientific - US [thermofisher.com]
- 13. idtdna.com [idtdna.com]
- 14. elearning.unite.it [elearning.unite.it]
Application Notes and Protocols for Assessing Apoptosis in Cells Treated with Brigimadlin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brigimadlin (BI 907828) is a potent, orally available small-molecule antagonist of the Mouse Double Minute 2 (MDM2) homolog protein.[1][2] In cancer cells with wild-type TP53, the tumor suppressor protein p53 is often inactivated through its interaction with MDM2, which targets p53 for proteasomal degradation.[3] this compound is designed to disrupt the MDM2-p53 interaction, thereby stabilizing and activating p53.[1][2] This restoration of p53 function can lead to the transcriptional activation of target genes involved in cell cycle arrest and apoptosis, making it a promising therapeutic strategy for various cancers harboring wild-type TP53 and MDM2 amplification.[1][3]
These application notes provide detailed protocols for assessing this compound-induced apoptosis in relevant cancer cell lines. The methodologies described include analysis of apoptosis by Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, a luminescent caspase-3/7 activity assay, and Western blotting for key apoptotic markers.
This compound's Mechanism of Action in Inducing Apoptosis
This compound's primary mechanism of action involves the inhibition of the MDM2-p53 interaction. This leads to the activation of the intrinsic apoptotic pathway, as illustrated in the signaling pathway diagram below.
References
- 1. Discovery and Characterization of this compound, a Novel and Highly Potent MDM2–p53 Antagonist Suitable for Intermittent Dose Schedules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Characterization of this compound, a Novel and Highly Potent MDM2-p53 Antagonist Suitable for Intermittent Dose Schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting Brigimadlin's Effects in Tumor Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brigimadlin (BI 907828) is a potent, orally administered antagonist of the MDM2-p53 interaction.[1][2] In tumor cells with wild-type TP53, the overexpression of MDM2 leads to the degradation of the p53 tumor suppressor protein, thereby promoting cell proliferation and survival.[1][3] this compound binds to MDM2, blocking its interaction with p53. This action stabilizes p53, leading to the restoration of its tumor suppressor functions, which include cell cycle arrest and apoptosis.[1][4][5] These application notes provide a detailed immunohistochemistry (IHC) protocol to assess the pharmacodynamic effects of this compound in tumor tissues by analyzing key biomarkers in the p53 signaling pathway.
MDM2-p53 Signaling Pathway
The p53 tumor suppressor protein plays a crucial role in preventing cancer formation, earning it the name "guardian of the genome."[3] MDM2 is a primary negative regulator of p53.[3][6] It functions as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation and also inhibiting p53's transcriptional activity.[6][7] This creates a negative feedback loop, as p53 can induce the expression of MDM2.[3][6] In many cancers with wild-type TP53, the amplification or overexpression of MDM2 effectively inactivates p53, contributing to tumor progression.[2][3] this compound disrupts the MDM2-p53 interaction, leading to p53 accumulation and the activation of downstream target genes that control cell cycle arrest and apoptosis.[1][4]
Experimental Protocols
This section provides detailed immunohistochemistry (IHC) protocols for the detection of p53, p21 (a key mediator of p53-induced cell cycle arrest), Ki-67 (a proliferation marker), and cleaved caspase-3 (an apoptosis marker) in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
Experimental Workflow
The overall workflow for the immunohistochemical analysis is depicted below. It involves deparaffinization and rehydration of the tissue sections, followed by antigen retrieval, blocking, incubation with primary and secondary antibodies, signal detection, and finally, counterstaining and mounting for microscopic examination.
Reagents and Materials
-
FFPE tumor tissue sections (4-5 µm thick) on charged slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibody
-
DAB (3,3'-Diaminobenzidine) chromogen kit
-
Hematoxylin counterstain
-
Mounting medium
Immunohistochemistry Protocol
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene: 2 changes for 5 minutes each.
-
Rehydrate through graded ethanol: 100% (2 changes, 5 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
-
Rinse in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated antigen retrieval buffer (Citrate buffer pH 6.0 or Tris-EDTA pH 9.0, as recommended for the specific antibody) and heating at 95-100°C for 20-30 minutes.[8][9]
-
Allow slides to cool to room temperature for at least 20 minutes.
-
Rinse slides in PBS or TBS (2 changes, 5 minutes each).
-
-
Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.[9]
-
Rinse with PBS or TBS (2 changes, 5 minutes each).
-
Apply blocking solution (e.g., 5% normal goat serum) and incubate for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Drain blocking solution and apply primary antibody diluted in antibody diluent.
-
Incubate in a humidified chamber according to the conditions specified in the table below.
-
-
Secondary Antibody Incubation and Detection:
-
Rinse slides with PBS or TBS (3 changes, 5 minutes each).
-
Apply HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Rinse slides with PBS or TBS (3 changes, 5 minutes each).
-
Prepare and apply DAB chromogen solution and incubate for 5-10 minutes, or until desired stain intensity develops.
-
Rinse slides with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 30 seconds to 2 minutes.
-
Rinse with tap water.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount coverslip with permanent mounting medium.
-
Data Presentation and Analysis
Quantitative analysis of IHC staining should be performed by a qualified pathologist. The following tables provide recommended antibodies and a scoring methodology for the biomarkers.
Table 1: Recommended Primary Antibodies and Staining Conditions
| Biomarker | Function | Recommended Antibody Clone | Dilution | Incubation | Antigen Retrieval |
| p53 | Tumor Suppressor | DO-7 | 1:100 - 1:400 | 30-60 min at RT or overnight at 4°C | Tris-EDTA, pH 9.0 |
| p21 (CDKN1A) | Cell Cycle Inhibitor | IHC021 | 1:50 - 1:200 | 30-60 min at RT or overnight at 4°C | Tris-EDTA, pH 9.0[8] |
| Ki-67 | Proliferation Marker | MIB-1 | 1:100 - 1:200 | 30-60 min at RT | Citrate Buffer, pH 6.0 |
| Cleaved Caspase-3 | Apoptosis Marker | Asp175 (D3E9) | 1:500[2] | Overnight at 4°C[2] | Citrate Buffer, pH 6.0 |
Table 2: Quantitative Scoring of Immunohistochemical Staining
| Biomarker | Cellular Localization | Scoring Method | Interpretation |
| p53 | Nuclear | Percentage of positively stained tumor cell nuclei. | Wild-type: Variable weak to moderate staining. Overexpression: Strong staining in ≥30% of cells.[10] |
| p21 (CDKN1A) | Nuclear | Percentage of positively stained tumor cell nuclei. | Increased expression indicates p53 pathway activation and cell cycle arrest. |
| Ki-67 | Nuclear | Percentage of positively stained tumor cell nuclei (Proliferative Index - PI). | Low PI: <40% positive cells. High PI: ≥40% positive cells.[10] A decrease in PI post-treatment suggests an anti-proliferative effect. |
| Cleaved Caspase-3 | Cytoplasmic/Nuclear | Percentage of positively stained tumor cells. | Increased expression indicates induction of apoptosis. |
Expected Results
Treatment with this compound is expected to result in the following changes in biomarker expression in TP53 wild-type tumors:
-
Increased p53 staining: Stabilization of the p53 protein will lead to its accumulation in the nucleus.
-
Increased p21 staining: Activation of p53 will induce the expression of its downstream target p21, indicating cell cycle arrest.
-
Decreased Ki-67 staining: Inhibition of cell proliferation will result in a lower Ki-67 proliferative index.
-
Increased cleaved caspase-3 staining: Induction of apoptosis will be evident by an increase in the percentage of cells positive for cleaved caspase-3.
These changes provide evidence of on-target activity of this compound and can be used to assess its pharmacodynamic effects in preclinical and clinical tumor samples.
References
- 1. Ki-67 Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Evaluation of apoptosis imaging biomarkers in a genetic model of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer Histology Core [pathbio.med.upenn.edu]
- 4. diagomics.com [diagomics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ki67 immunohistochemistry staining [bio-protocol.org]
- 8. genomeme.ca [genomeme.ca]
- 9. niehs.nih.gov [niehs.nih.gov]
- 10. Immunohistochemistry and scoring of Ki-67 proliferative index and p53 expression in gastric B cell lymphoma from Northern African population: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Brigimadlin Dosage for In Vitro Cancer Cell Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Brigimadlin (BI 907828) dosage for in vitro cancer cell studies. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent, orally administered small molecule that functions as an antagonist of the Mouse double minute 2 homolog (MDM2)-p53 interaction.[1][2][3] In cancer cells with wild-type TP53, MDM2 amplification or overexpression leads to the degradation of the p53 tumor suppressor protein.[1][4] this compound binds to MDM2, blocking its interaction with p53.[1][3] This prevents p53 degradation, leading to the restoration of p53 function, which in turn induces cell cycle arrest, apoptosis (programmed cell death), and tumor growth inhibition.[1][2][5]
Q2: Which cancer cell lines are most sensitive to this compound?
A2: Sensitivity to this compound is strongly correlated with a cancer cell line's TP53 status and MDM2 amplification.[5][6] Cell lines that are TP53 wild-type and have MDM2 gene amplification are generally the most sensitive.[5][6] For example, the SJSA-1 osteosarcoma cell line, which is known to have MDM2 amplification, is highly sensitive to this compound.[6][7] Conversely, cell lines with TP53 mutations are typically resistant to this compound's effects.[6][8]
Q3: What is a typical starting concentration range for in vitro studies?
A3: Based on published data, a starting concentration range of 1 nM to 100 nM is recommended for initial in vitro experiments.[9][10] Potent activity, including inhibition of cell viability and induction of apoptosis, has been observed in the low nanomolar and even picomolar range in sensitive cell lines.[9][10] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: How long should I treat my cells with this compound?
A4: Treatment duration will vary depending on the assay being performed. For cell viability assays, a 48 to 72-hour incubation period is common.[9][10] For mechanism of action studies, such as measuring the upregulation of p53 target genes like p21 and PUMA, shorter time points of 24 to 48 hours may be sufficient to observe significant changes.[2][9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no cytotoxicity observed in a TP53 wild-type cell line. | 1. Low MDM2 expression: The cell line may not have MDM2 amplification or high MDM2 expression, making it less dependent on the MDM2-p53 interaction for survival. | Action: Verify the MDM2 amplification status and protein expression level in your cell line using techniques like qPCR or Western blotting. Consider using a positive control cell line with known MDM2 amplification (e.g., SJSA-1). |
| 2. Drug Inactivity: Improper storage or handling of the this compound compound may have led to its degradation. | Action: Ensure this compound is stored at -20°C or -80°C as recommended.[9] Prepare fresh stock solutions in an appropriate solvent like DMSO.[10][11] | |
| 3. Suboptimal Treatment Conditions: The concentration or duration of treatment may be insufficient. | Action: Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 1 µM) and extend the treatment duration (e.g., up to 96 hours). | |
| High variability between experimental replicates. | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to significant variations in results. | Action: Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding and visually inspect plates for even cell distribution. |
| 2. Edge Effects in Multi-well Plates: Evaporation from wells on the outer edges of the plate can concentrate the drug and affect cell growth. | Action: Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to minimize evaporation. | |
| Unexpected off-target effects observed. | 1. High Drug Concentration: Using excessively high concentrations of this compound may lead to non-specific effects. | Action: Use the lowest effective concentration determined from your dose-response studies that still achieves the desired biological effect. |
| 2. Cell Line-Specific Responses: The observed effect may be a unique response of your particular cell line. | Action: Test the effect of this compound on a panel of different cell lines, including non-cancerous control cells, to assess specificity. |
Data Presentation
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | TP53 Status | MDM2 Status | IC50 (pM) | Reference |
| BT48 | Brain Tumor Stem Cell | Wild-Type | Amplified | 58.5 | [9][10] |
| BT50 | Brain Tumor Stem Cell | Wild-Type | - | 21.1 | [10] |
| BT67 | Brain Tumor Stem Cell | Wild-Type | Normal CN | 37.9 | [9][10] |
| BT69 | Brain Tumor Stem Cell | Wild-Type | - | 89.8 | [10] |
| BT89 | Brain Tumor Stem Cell | Wild-Type | - | 16.7 | [10] |
| BT94 | Brain Tumor Stem Cell | Wild-Type | - | 46.8 | [10] |
| SJSA-1 | Osteosarcoma | Wild-Type | Amplified | 12,000 (12 nM) | [7][12] |
| 94T778 | Liposarcoma | Wild-Type | Amplified | - | [2] |
| Nalm-6 | Acute Lymphoblastic Leukemia | Wild-Type | - | 38,000 (38 nM) | [8] |
| RS4;11 | Acute Lymphoblastic Leukemia | Wild-Type | - | 18,000 (18 nM) | [8] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | Mutant | - | Resistant | [8] |
Note: IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for p53 and p21 Upregulation
-
Cell Lysis: After treating cells with this compound for the desired time (e.g., 24 hours), wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the fold change in protein expression.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Visualizations
Caption: Mechanism of action of this compound in cancer cells.
References
- 1. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Characterization of this compound, a Novel and Highly Potent MDM2–p53 Antagonist Suitable for Intermittent Dose Schedules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The MDM2–p53 Antagonist this compound (BI 907828) in Patients with Advanced or Metastatic Solid Tumors: Results of a Phase Ia, First-in-Human, Dose-Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | TargetMol [targetmol.com]
- 11. selleckchem.com [selleckchem.com]
- 12. aacrjournals.org [aacrjournals.org]
Addressing Brigimadlin stability and degradation in long-term cell culture
For researchers and drug development professionals utilizing Brigimadlin in long-term cell culture experiments, ensuring the compound's stability and understanding its degradation profile is critical for reproducible and accurate results. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions?
A1: For optimal stability, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[1] This stock solution should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles and stored at -80°C for long-term storage. For short-term use (up to one week), aliquots can be kept at 4°C.[1] When preparing working solutions for cell culture, the final concentration of DMSO should not exceed 0.1% to avoid solvent-induced cytotoxicity.[1]
Q2: What is the known stability of this compound in aqueous cell culture media?
A2: Specific public data on the half-life and degradation kinetics of this compound in various cell culture media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) is limited. As a spiro-oxindole derivative, this compound has been optimized for improved stability compared to earlier generations of MDM2 inhibitors which were prone to epimerization.[2] However, it is recommended that researchers empirically determine the stability of this compound under their specific experimental conditions (e.g., media type, serum concentration, temperature, and duration of exposure).
Q3: Are there any known degradation products of this compound?
A3: Currently, there is no publicly available information detailing the specific degradation products of this compound in cell culture media. General degradation pathways for small molecules in aqueous and biological matrices can include hydrolysis, oxidation, and enzymatic degradation. To identify potential degradants in your long-term experiments, analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) can be employed.
Q4: Can repeated freeze-thaw cycles of this compound stock solutions affect its potency?
A4: Yes, repeated freeze-thaw cycles can lead to the degradation of small molecules. It is strongly recommended to aliquot stock solutions into single-use volumes to maintain the integrity and potency of this compound throughout your experiments.[1]
Q5: How does this compound's mechanism of action relate to its long-term effects in cell culture?
A5: this compound is a potent antagonist of the MDM2-p53 interaction.[3] By blocking MDM2, it stabilizes and activates p53, leading to cell cycle arrest and apoptosis in cells with wild-type TP53.[3] In long-term cultures, this can lead to the selection of cell populations with acquired resistance, often through mutations in the TP53 gene.[4]
Troubleshooting Guides
Issue 1: Decreased or Inconsistent this compound Activity in Long-Term Cultures
| Possible Cause | Recommended Action |
| This compound Degradation | Prepare fresh working solutions from a new aliquot of the -80°C stock for each experiment. Consider reducing the duration of continuous exposure or replenishing the media with fresh this compound at regular intervals. |
| Acquired Cell Resistance | Routinely check the TP53 status of your cell line. Culture cells for a limited number of passages. Consider developing a dose-response curve at different time points to monitor for shifts in IC50 values. |
| Precipitation in Media | Visually inspect the culture medium for any precipitates after adding this compound. Ensure the final DMSO concentration is below 0.1%. If precipitation occurs, try pre-diluting the stock solution in a small volume of media before adding it to the full culture volume. |
| Adsorption to Plastics | Use low-protein-binding plastics for storing and handling this compound solutions. |
Issue 2: High Variability Between Replicate Experiments
| Possible Cause | Recommended Action |
| Inconsistent Drug Concentration | Ensure accurate and consistent pipetting when preparing serial dilutions. Use calibrated pipettes. |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding to avoid clumps and ensure uniform cell distribution in culture wells. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates for treatment groups as they are more prone to evaporation, which can concentrate the compound. Fill outer wells with sterile PBS or media. |
| Variability in Stock Solution | Use a fresh aliquot of the stock solution for each new set of experiments to rule out degradation of the working stock. |
Data Presentation
The following tables are templates for researchers to present their own stability data for this compound. Note: The data presented here is hypothetical and for illustrative purposes only.
Table 1: Hypothetical Stability of this compound (10 µM) in DMEM with 10% FBS at 37°C
| Time (hours) | % Remaining this compound (HPLC-UV) |
| 0 | 100% |
| 24 | 95% |
| 48 | 88% |
| 72 | 81% |
| 96 | 74% |
Table 2: Hypothetical IC50 Values of this compound in SJSA-1 Cells After Pre-incubation in Culture Media
| Pre-incubation Time in Media (hours) | IC50 (nM) |
| 0 | 12 |
| 24 | 15 |
| 48 | 22 |
| 72 | 35 |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Media
-
Preparation of this compound Solution: Prepare a working solution of this compound in your cell culture medium of choice (e.g., DMEM + 10% FBS) at the desired final concentration.
-
Incubation: Incubate the this compound-containing medium in a cell culture incubator at 37°C and 5% CO2 in a cell-free culture vessel.
-
Time Points: At designated time points (e.g., 0, 24, 48, 72, and 96 hours), collect an aliquot of the medium.
-
Sample Storage: Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.
-
Analysis: Quantify the remaining this compound concentration in each sample using a validated analytical method, such as HPLC-UV or LC-MS/MS.[5]
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Protocol 2: Forced Degradation Study of this compound
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Stress Conditions: Subject aliquots of the this compound solution to various stress conditions, including:
-
Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Alkaline Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours (solid state).
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples using an HPLC-MS/MS method to separate and identify the parent compound and any degradation products.
Visualizations
Caption: Mechanism of action of this compound in inhibiting MDM2.
Caption: Workflow for assessing this compound stability in cell culture.
Caption: Troubleshooting logic for inconsistent this compound activity.
References
- 1. This compound | BI 907828 | MDM2-p53 antagonist | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Characterization of this compound, a Novel and Highly Potent MDM2–p53 Antagonist Suitable for Intermittent Dose Schedules - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting non-linear dose-response curves in Brigimadlin assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering non-linear dose-response curves in assays involving Brigimadlin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an orally administered small molecule that acts as a potent antagonist of the MDM2-p53 interaction.[1][2] In many cancers with wild-type TP53, the tumor suppressor protein p53 is inactivated by the oncoprotein MDM2, which promotes p53 degradation.[1][2][3] this compound binds to MDM2, blocking its interaction with p53. This restores p53's function, leading to the induction of downstream target genes that can trigger cell-cycle arrest or apoptosis in cancer cells.[1][4]
Q2: I'm observing a bell-shaped or U-shaped curve in my this compound dose-response assay. What could be the cause?
Non-linear dose-response curves, often described as biphasic or hormetic, can occur in in-vitro assays with various anti-cancer agents.[1] While a standard sigmoidal curve is expected, a biphasic response with this compound could be attributed to several factors:
-
Off-Target Effects at High Concentrations: At supra-physiological concentrations, small molecules can engage with unintended targets, leading to paradoxical effects. For MDM2 inhibitors, high concentrations may trigger p53-independent pathways that could counteract the primary cytotoxic or cytostatic effects.
-
Cellular Heterogeneity: A mixed population of cells with varying sensitivity to this compound could produce a complex dose-response curve.
-
Assay-Specific Artifacts: The chosen assay methodology might have limitations at high compound concentrations, such as signal quenching or interference.
-
Compound Solubility and Aggregation: At high concentrations, this compound may come out of solution or form aggregates, which can lead to a decrease in the effective monomeric concentration and a subsequent drop in the observed response.
Q3: How does the TP53 status of my cell line affect the expected response to this compound?
The primary mechanism of this compound relies on the presence of functional, wild-type p53. Therefore, cell lines with mutated or deleted TP53 are generally expected to be less sensitive to this compound's on-target effects.[3] Assays in TP53 wild-type cell lines should ideally show a dose-dependent increase in p53 activity and downstream effects like apoptosis.
Troubleshooting Non-Linear Dose-Response Curves
Issue 1: Decreased Response at High this compound Concentrations in Cell Viability Assays
A common non-linear observation is a bell-shaped curve in cell viability assays (e.g., MTT, MTS, CellTiter-Glo®), where cell death is observed at intermediate concentrations, but the effect diminishes at higher concentrations.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation/Aggregation | 1. Visually inspect the wells with the highest concentrations for any signs of precipitation. 2. Prepare the highest concentrations of this compound in a small volume and check for solubility under a microscope. 3. Consider using a different solvent or a lower final solvent concentration. |
| Off-Target Cytotoxicity | 1. Reduce the highest concentration in your dose range to focus on the specific on-target effects. 2. Use a counterscreen with a TP53-null cell line to distinguish between p53-dependent and -independent effects. |
| Assay Interference | 1. For colorimetric assays like MTT, high concentrations of a compound might interfere with the enzymatic conversion of the substrate. Run a cell-free control with the compound and assay reagents to check for direct chemical interference. 2. For luciferase-based assays (e.g., CellTiter-Glo®), high compound concentrations can inhibit the luciferase enzyme. Perform a control experiment with purified luciferase to test for inhibition. |
Experimental Protocols
Cell Viability Assay (e.g., MTT Assay)
This protocol is for assessing the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
TP53 wild-type cancer cell line (e.g., SJSA-1)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
MDM2-p53 Interaction Assay (AlphaScreen™)
This protocol describes a bead-based proximity assay to measure the inhibitory effect of this compound on the MDM2-p53 protein-protein interaction.
Materials:
-
Recombinant GST-tagged MDM2
-
Recombinant His-tagged p53
-
AlphaScreen™ Glutathione Donor Beads
-
AlphaLISA™ Anti-FLAG Acceptor Beads (assuming FLAG-tagged p53)
-
This compound serial dilutions
-
Assay buffer
-
384-well white microplates
-
AlphaScreen-capable plate reader
Procedure:
-
Add assay buffer, GST-MDM2, and FLAG-p53 to the wells of a 384-well plate.
-
Add the this compound serial dilutions or vehicle control to the appropriate wells.
-
Incubate at room temperature for 1 hour to allow for protein interaction and inhibition.
-
Add Anti-FLAG Acceptor beads and incubate for 30-60 minutes in the dark.
-
Add Glutathione Donor beads and incubate for 30-60 minutes in the dark.
-
Read the plate on an AlphaScreen-capable reader. A decrease in signal indicates inhibition of the MDM2-p53 interaction.
Apoptosis Assay (Meso Scale Discovery - Cleaved PARP)
This protocol outlines the measurement of cleaved PARP, a marker of apoptosis, in cell lysates following this compound treatment.
Materials:
-
MSD Apoptosis Panel plates (pre-coated with anti-cleaved PARP antibody)
-
This compound-treated and control cell lysates
-
MSD Detection Antibody (e.g., anti-total PARP conjugated with SULFO-TAG™)
-
MSD Read Buffer T
-
Plate washer or multichannel pipette
-
MSD SECTOR® Imager
Procedure:
-
Prepare cell lysates from cells treated with a dose-range of this compound and a vehicle control.
-
Add blocking solution to the MSD plate wells and incubate for 1-2 hours.
-
Wash the plate with Tris Wash Buffer.
-
Add cell lysates to the wells and incubate for 1-2 hours with shaking.
-
Wash the plate and add the SULFO-TAG™ conjugated detection antibody. Incubate for 1 hour with shaking.
-
Wash the plate and add 1X Read Buffer T to each well.
-
Analyze the plate on an MSD SECTOR® Imager. An increase in signal indicates an increase in cleaved PARP and apoptosis.
Data Presentation
Table 1: Hypothetical this compound IC50 Values in Various Assays
| Assay Type | Cell Line (TP53 status) | This compound IC50 (nM) |
| Cell Viability (MTT) | SJSA-1 (wild-type) | 15 |
| MDM2-p53 Interaction (AlphaScreen™) | N/A (biochemical) | 5 |
| Apoptosis (Cleaved PARP) | SJSA-1 (wild-type) | 25 |
| Cell Viability (MTT) | SW480 (mutant) | >10,000 |
Visualizations
Caption: this compound's mechanism of action.
Caption: Troubleshooting workflow for non-linear curves.
References
How to interpret and address variability in Brigimadlin experimental results
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Brigimadlin in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help interpret and address variability in your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant variability in the IC50 values of this compound across different cancer cell lines. What are the potential reasons for this?
A1: Variability in this compound's IC50 values is expected and can be attributed to several key factors related to its mechanism of action:
-
TP53 Gene Status: this compound's primary mechanism is to inhibit MDM2, which leads to the stabilization and activation of wild-type p53 (wt-p53).[1][2][3][4] Therefore, cell lines with mutated or deleted TP53 will be inherently resistant to this compound. It is crucial to verify the TP53 status of your cell lines.
-
MDM2 Amplification: Cell lines with amplification of the MDM2 gene are often more sensitive to this compound.[1][2][3][4] This is because these cells are particularly reliant on MDM2 to keep p53 in check, a phenomenon known as "oncogene addiction."
-
Cell Line-Specific Factors: Differences in cellular uptake, metabolism of the compound, and the expression levels of other proteins in the p53 pathway can also contribute to variability.
-
Experimental Conditions: Variations in cell passage number, seeding density, and assay duration can also impact results.
Q2: Our Western blot results for p53 and its downstream targets (e.g., p21, PUMA) are inconsistent after this compound treatment. How can we troubleshoot this?
A2: Inconsistent Western blot results can be frustrating. Here are some troubleshooting steps:
-
Confirm Compound Activity: Ensure your stock of this compound is active. If possible, test it on a well-characterized, sensitive cell line (e.g., SJSA-1) as a positive control.
-
Optimize Treatment Time and Dose: The induction of p53 and its targets is time and dose-dependent. Perform a time-course (e.g., 6, 12, 24, 48 hours) and dose-response (e.g., 10 nM to 1 µM) experiment to determine the optimal conditions for your specific cell line.
-
Check for MDM2 Expression: this compound treatment can lead to a feedback-induced increase in MDM2 expression, as MDM2 is a transcriptional target of p53. Observing this can be a good indicator of target engagement.
-
Antibody Validation: Ensure your primary antibodies for p53, p21, and PUMA are validated for Western blotting and are specific.
-
Loading Controls: Use reliable loading controls (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.
Q3: We are not observing the expected level of apoptosis after treating cells with this compound. What could be the issue?
A3: A lack of apoptosis could be due to several factors:
-
Cell Cycle Arrest vs. Apoptosis: In some cell lines, p53 activation primarily leads to cell cycle arrest rather than apoptosis. Analyze cell cycle distribution using flow cytometry to investigate this possibility.
-
Defects in Apoptotic Machinery: The cell line may have downstream defects in the apoptotic pathway (e.g., high levels of anti-apoptotic proteins like Bcl-2).
-
Insufficient Treatment Duration: Apoptosis can be a late-stage event. Extend your treatment duration (e.g., up to 72 hours) to see if this induces a greater apoptotic response.
-
Acquired Resistance: Prolonged exposure to this compound can lead to acquired resistance, potentially through mutations in TP53 or alterations in other pathway components.[5][6]
Q4: How can we confirm that this compound is engaging with its target, MDM2, in our cellular assays?
A4: Target engagement can be confirmed through several methods:
-
Co-Immunoprecipitation (Co-IP): Perform a Co-IP experiment to show that this compound disrupts the interaction between MDM2 and p53. A successful experiment would show a decrease in p53 co-immunoprecipitating with MDM2 in this compound-treated cells compared to untreated controls.
-
Upregulation of p53 Target Genes: As a functional readout of p53 activation, measure the mRNA or protein levels of known p53 target genes like CDKN1A (p21), BBC3 (PUMA), and MDM2 itself.[2][7]
-
GDF-15 Secretion: Growth differentiation factor 15 (GDF-15) is a downstream marker of p53 activation and its levels increase in a time- and dose-dependent manner upon this compound treatment.[8][9] Measuring GDF-15 in the cell culture supernatant can serve as a surrogate for target engagement.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | TP53 Status | MDM2 Status | IC50 (nM) | Reference |
| SJSA-1 | Osteosarcoma | Wild-Type | Amplified | 12 | [10][11][12] |
| RS4;11 | Acute Lymphoblastic Leukemia | Wild-Type | Not Amplified | 18 | [10] |
| Nalm-6 | Acute Lymphoblastic Leukemia | Wild-Type | Not Amplified | 38 | [10] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | Mutant | Not Amplified | >1000 | [10] |
| BT48 | Brain Tumor Stem Cell | Wild-Type | Amplified | 0.0585 | [7][13] |
| BT50 | Brain Tumor Stem Cell | Wild-Type | Not Specified | 0.0211 | [7][13] |
| BT67 | Brain Tumor Stem Cell | Wild-Type | Normal CN | 0.0379 | [7][13] |
| BT69 | Brain Tumor Stem Cell | Wild-Type | Not Specified | 0.0898 | [7][13] |
| BT89 | Brain Tumor Stem Cell | Wild-Type | Not Specified | 0.0167 | [7][13] |
| BT94 | Brain Tumor Stem Cell | Wild-Type | Not Specified | 0.0468 | [7][13] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | This compound Dose and Schedule | Outcome | Reference |
| GBM108 (MDM2-amplified) | Glioblastoma | 0.25 - 2 mg/kg | Significant delay in tumor regrowth | [14] |
| GBM14 (MDM2-non-amplified) | Glioblastoma | 2 mg/kg | Minor delay in tumor regrowth | [14] |
| BT48 (MDM2-amplified) | Brain Tumor Stem Cell | 15 and 50 mg/kg, p.o., once a week | Inhibited tumor growth and increased median survival | [7] |
| BT67 (TP53 wild-type) | Brain Tumor Stem Cell | 15 and 50 mg/kg, p.o., once a week | Inhibited tumor growth and increased median survival | [7] |
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve and determine the IC50 value.
Protocol 2: Western Blot for p53 and p21
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then add an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Caption: this compound's Mechanism of Action.
Caption: Western Blot Experimental Workflow.
Caption: Troubleshooting Logic for Variable Results.
References
- 1. Discovery and Characterization of this compound, a Novel and Highly Potent MDM2–p53 Antagonist Suitable for Intermittent Dose Schedules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery and Characterization of this compound, a Novel and Highly Potent MDM2-p53 Antagonist Suitable for Intermittent Dose Schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Elucidation of Acquired Resistance to Bcl-2 and MDM2 Inhibitors in Acute Leukemia In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elucidation of Acquired Resistance to Bcl-2 and MDM2 Inhibitors in Acute Leukemia in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The MDM2-p53 Antagonist this compound (BI 907828) in Patients with Advanced or Metastatic Solid Tumors: Results of a Phase Ia, First-in-Human, Dose-Escalation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. The MDM2–p53 Antagonist this compound (BI 907828) in Patients with Advanced or Metastatic Solid Tumors: Results of a Phase Ia, First-in-Human, Dose-Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | BI 907828 | MDM2-p53 antagonist | TargetMol [targetmol.com]
- 14. ascopubs.org [ascopubs.org]
Validation & Comparative
Preclinical Showdown: A Comparative Analysis of MDM2-p53 Inhibitors Brigimadlin and Milademetan
A deep dive into the preclinical data of two leading MDM2-p53 antagonists, Brigimadlin (APG-115/BI 907828) and milademetan (DS-3032b/RAIN-32), reveals distinct profiles in potency, efficacy, and therapeutic window. This guide offers a comprehensive comparison for researchers and drug developers, summarizing key experimental data and methodologies.
Both this compound and milademetan are orally bioavailable small-molecule inhibitors designed to disrupt the interaction between mouse double minute 2 (MDM2) and the tumor suppressor protein p53.[1][2] In cancers with wild-type TP53, the overexpression or amplification of MDM2 is a common mechanism for evading p53-mediated cell cycle arrest and apoptosis.[1][3] By blocking the MDM2-p53 interaction, these drugs aim to reactivate p53's tumor-suppressing functions.[4][5] Preclinical studies for both compounds have demonstrated potent anti-tumor activity in TP53 wild-type cancer models, particularly those with MDM2 amplification.[3][6][7]
Mechanism of Action: Restoring the Guardian of the Genome
The fundamental mechanism for both this compound and milademetan is the inhibition of the MDM2-p53 protein-protein interaction.[2][4] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, effectively keeping its levels low in unstressed cells.[8][9] In many tumors, MDM2 is amplified, leading to excessive p53 degradation and allowing cancer cells to proliferate unchecked.[1][3] this compound and milademetan bind to MDM2 in the same pocket that p53 occupies, preventing this interaction.[4][5] This stabilizes p53, leading to its accumulation and the activation of downstream target genes that induce cell cycle arrest, senescence, or apoptosis.[10][11]
Quantitative Data Presentation
The following tables summarize the key quantitative data from preclinical studies of this compound and milademetan.
Table 1: In Vitro Potency
| Compound | Assay Type | Parameter | Value | Cell Line/System | Reference |
| This compound | MDM2 Binding Affinity | IC₅₀ | 3.8 ± 1.1 nM | Recombinant Protein | [12] |
| Milademetan | MDM2-p53 Binding | IC₅₀ | 5.57 nM | Recombinant Protein | [13][14] |
| This compound | Cell Proliferation | - | Not specified | 683 cell lines | [6] |
| Milademetan | Cell Growth Inhibition | GI₅₀ | 0.043 - 0.276 µM | TP53 wild-type cells | [13][14] |
| Milademetan | Cell Growth Inhibition | GI₅₀ | >10 µM | TP53 mutant/null cells | [13][14] |
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Tumor Model | Dosing Schedule | Result | Reference |
| This compound | Various TP53 wild-type, MDM2-amplified xenografts | Intermittent oral administration | Potent tumor growth inhibition | [1][6][15] |
| Milademetan | SJSA-1 Osteosarcoma Xenograft | 50 mg/kg, once daily for 10 days | Tumor regression | [13][14] |
| Milademetan | Various MDM2-amplified xenografts | Not specified | Antitumor activity | [3][16] |
| This compound | MDM2-amplified DDLPS PDX models | Not specified | Single-agent efficacy | [4] |
Table 3: Pharmacokinetic Profile
| Compound | Species | Key Findings | Reference |
| This compound | Preclinical models | High bioavailability, dose-linear pharmacokinetics | [1][6][15] |
| Milademetan | Humans (Phase I) | - | [17][18] |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of key experimental protocols employed in the evaluation of this compound and milademetan.
Cell-Free MDM2-p53 Binding Assay
This assay quantifies the ability of a compound to directly inhibit the interaction between MDM2 and p53 proteins.
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound.
-
Methodology:
-
Recombinant human MDM2 and a p53-derived peptide (often fluorescently labeled) are used.
-
The assay is typically performed in a multi-well plate format.
-
The test compound (this compound or milademetan) is serially diluted and added to the wells containing the recombinant proteins.
-
The degree of p53-peptide binding to MDM2 is measured, often using fluorescence polarization or a similar technology.
-
A decrease in the signal indicates inhibition of the interaction.
-
The IC₅₀ value is calculated from the dose-response curve.[13][14]
-
Cell Viability/Growth Inhibition Assay
These assays measure the effect of the compounds on the proliferation and survival of cancer cell lines.
-
Objective: To determine the half-maximal growth inhibition concentration (GI₅₀) or IC₅₀ in various cancer cell lines.
-
Methodology:
-
Cancer cell lines with known TP53 and MDM2 status are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of the test compound.
-
After a defined incubation period (typically 72 hours), cell viability is assessed using reagents such as CellTiter-Glo® (which measures ATP levels) or MTS assays.
-
The GI₅₀/IC₅₀ values are calculated by plotting cell viability against drug concentration.[6][13][14]
-
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the compounds in a living organism.
-
Objective: To assess the ability of the drug to inhibit tumor growth in mice bearing human cancer xenografts.
-
Methodology:
-
Immunocompromised mice (e.g., athymic nude mice) are subcutaneously inoculated with human cancer cells (e.g., SJSA-1 osteosarcoma).
-
Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
The test compound is administered orally according to a specified dosing schedule (e.g., daily or intermittently).
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be excised for further analysis (e.g., western blotting for p53 and its target proteins).[13][14]
-
Concluding Remarks
Both this compound and milademetan have demonstrated compelling preclinical data as potent and selective MDM2-p53 inhibitors. They effectively reactivate the p53 pathway, leading to anti-tumor effects in TP53 wild-type cancers. The choice between these agents in future clinical development may depend on subtle differences in their pharmacokinetic profiles, long-term safety, and efficacy in specific cancer subtypes. A key challenge for both drugs is managing on-target hematological toxicities, with intermittent dosing schedules showing promise as a mitigation strategy.[1][15][17] Further head-to-head preclinical and, ultimately, clinical studies will be necessary to fully delineate the comparative advantages of each molecule.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pro.boehringer-ingelheim.com [pro.boehringer-ingelheim.com]
- 5. Facebook [cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Brightline-2: a phase IIa/IIb trial of this compound (BI 907828) in advanced biliary tract cancer, pancreatic ductal adenocarcinoma or other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactivating TP53 signaling by the novel MDM2 inhibitor DS-3032b as a therapeutic option for high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A first-in-human phase I study of a novel MDM2/p53 inhibitor alrizomadlin in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Discovery and Characterization of this compound, a Novel and Highly Potent MDM2-p53 Antagonist Suitable for Intermittent Dose Schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ascopubs.org [ascopubs.org]
- 18. ascopubs.org [ascopubs.org]
A Comparative Review of MDM2 Inhibitors: Benchmarking Brigimadlin Against Key Competitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Murine Double Minute 2 (MDM2) inhibitor Brigimadlin with other leading clinical-stage alternatives, supported by experimental data and detailed methodologies.
The p53 tumor suppressor protein, often dubbed the "guardian of the genome," plays a pivotal role in preventing cancer formation. Its inactivation, a hallmark of many cancers, can occur through mutation of the TP53 gene or through overexpression of its primary negative regulator, MDM2. In tumors with wild-type TP53, the inhibition of the MDM2-p53 interaction presents a compelling therapeutic strategy to restore p53 function and induce tumor cell death. This has led to the development of several small molecule MDM2 inhibitors, with this compound (BI 907828) emerging as a promising candidate. This guide provides a comparative analysis of this compound against other notable MDM2 inhibitors in clinical development: Navtemadlin (KRT-232), Siremadlin (HDM201), and Milademetan (DS-3032b).
Mechanism of Action: Restoring p53's Tumor Suppressive Function
MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, effectively keeping its levels low in healthy cells.[1][2] In many cancers, MDM2 is overexpressed, leading to excessive p53 degradation and allowing cancer cells to proliferate unchecked.[3] MDM2 inhibitors, including this compound, are designed to fit into the p53-binding pocket of the MDM2 protein.[4] This steric hindrance prevents the interaction between MDM2 and p53, thereby stabilizing p53 and allowing it to accumulate in the nucleus.[4] The restored p53 can then transcriptionally activate its target genes, leading to cell cycle arrest, apoptosis (programmed cell death), and senescence in cancer cells.[4]
Caption: The p53-MDM2 autoregulatory feedback loop.
Preclinical Efficacy: A Head-to-Head Look at Potency
The in vitro potency of MDM2 inhibitors is a key indicator of their potential therapeutic efficacy. This is often measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in a given assay. A lower IC50 value indicates a more potent compound.
| MDM2 Inhibitor | Cell Line | TP53 Status | MDM2 Status | IC50 (nM) | Citation(s) |
| This compound | SJSA-1 | Wild-Type | Amplified | 5 - 240 | [3] |
| BT48 | Wild-Type | Not Specified | 0.0585 | [5] | |
| BT50 | Wild-Type | Not Specified | 0.0211 | [5] | |
| BT67 | Wild-Type | Not Specified | 0.0379 | [5] | |
| Navtemadlin | SJSA-1 | Wild-Type | Amplified | 9.1 | [6] |
| GBM PDX | Wild-Type | Not Amplified | <100 | [7] | |
| Siremadlin | Nalm-6 | Wild-Type | Not Specified | 146 | [2] |
| OCI-Ly3 | Wild-Type | Not Specified | ≤ 146 | [2] | |
| Milademetan | MCF7 | Wild-Type | Not Specified | 11.07 | [8] |
Note: IC50 values can vary depending on the cell line and assay conditions. The data presented here is for comparative purposes.
Clinical Development and Performance
All four MDM2 inhibitors have undergone clinical evaluation, showing promising results in various tumor types, particularly those with MDM2 amplification and wild-type TP53. However, they also share a common on-target toxicity profile, most notably hematological adverse events such as thrombocytopenia and neutropenia.
This compound (BI 907828)
In a Phase Ia study (NCT03449381) involving patients with advanced solid tumors, this compound demonstrated a manageable safety profile and encouraging preliminary efficacy.[6][9][10] The overall response rate was 11.1%, with a disease control rate of 74.1%.[6][9] Notably, in patients with well-differentiated or dedifferentiated liposarcoma, the disease control rates were 100% and 75%, respectively.[6][9][11] The most common treatment-related adverse events (TRAEs) were nausea (74.1%), vomiting (51.9%), thrombocytopenia (25.9%), and neutropenia (24.1%).[9][10]
Navtemadlin (KRT-232)
Navtemadlin has shown promising activity in patients with myelofibrosis. In a Phase 1/2 study (NCT04485260), the addition of Navtemadlin to Ruxolitinib in patients with a suboptimal response to Ruxolitinib alone resulted in a spleen volume reduction of at least 35% in 32% of patients at week 24.[12][13] The combination was generally well-tolerated.[13]
Siremadlin (HDM201)
A Phase I study (NCT02143635) of Siremadlin in patients with advanced wild-type TP53 solid tumors and acute leukemia established recommended phase II doses and demonstrated preliminary antitumor activity.[2] In patients with solid tumors, the overall response rate at the recommended dose was 10.3%.[2] Grade 3/4 treatment-related adverse events were more common in patients with hematologic malignancies and primarily involved myelosuppression.[2]
Milademetan (DS-3032b)
In a Phase II basket study (MANTRA-2) for patients with advanced MDM2-amplified, TP53-wildtype solid tumors, Milademetan showed a manageable safety profile and responses in various refractory tumors.[7] The best overall response was 19.4%, with a median progression-free survival of 3.5 months. The most common grade 3 or 4 adverse events included thrombocytopenia, neutropenia, anemia, leukopenia, and diarrhea.
| MDM2 Inhibitor | Phase | Key Indications | Overall Response Rate (ORR) | Common Grade ≥3 Adverse Events | Citation(s) |
| This compound | Ia/Ib | Advanced Solid Tumors (esp. Liposarcoma) | 11.1% | Thrombocytopenia (25.9%), Neutropenia (24.1%) | [6][9][10] |
| Navtemadlin | I/II | Myelofibrosis | 32% (SVR ≥35% at 24 wks in combo) | Not specified in detail | [12][13] |
| Siremadlin | I | Advanced Solid Tumors, Acute Leukemia | 10.3% (Solid Tumors) | Myelosuppression | [2] |
| Milademetan | II | Advanced Solid Tumors | 19.4% | Thrombocytopenia, Neutropenia, Anemia, Leukopenia, Diarrhea |
Experimental Protocols
To ensure the reproducibility and rigorous evaluation of MDM2 inhibitors, standardized experimental protocols are crucial. Below are detailed methodologies for key assays used in the preclinical assessment of these compounds.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of cell culture medium.[1]
-
Compound Treatment: Add the MDM2 inhibitor at various concentrations to the wells.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Add 100-150 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
Co-Immunoprecipitation (Co-IP) for MDM2-p53 Interaction
This technique is used to determine if two proteins (in this case, MDM2 and p53) interact within a cell.
-
Cell Lysis: Lyse cells treated with or without the MDM2 inhibitor using a gentle lysis buffer (e.g., RIPA buffer) to maintain protein-protein interactions.
-
Pre-clearing Lysate: (Optional) Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Add an antibody specific to one of the proteins of interest (e.g., anti-MDM2) to the lysate and incubate to allow the antibody to bind to its target.
-
Immune Complex Capture: Add protein A/G beads to the lysate to capture the antibody-protein complex.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the other protein of interest (e.g., anti-p53) to detect the interaction.
Western Blotting for p53 and MDM2 Expression
This technique is used to detect and quantify the levels of specific proteins in a sample.
-
Protein Extraction: Extract total protein from cells treated with the MDM2 inhibitor.
-
Protein Quantification: Determine the protein concentration of each sample using a method like the BCA assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p53 and MDM2.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Caption: How MDM2 inhibitors restore p53 function.
Conclusion
This compound and other MDM2 inhibitors represent a promising therapeutic avenue for patients with TP53 wild-type cancers, particularly those with MDM2 amplification. While all the compared inhibitors demonstrate potent preclinical activity and have shown encouraging signs of efficacy in early-phase clinical trials, they also share a similar toxicity profile that requires careful management. This compound's high potency and promising activity in liposarcoma are noteworthy. The ongoing and future clinical trials for these agents, both as monotherapies and in combination with other anti-cancer drugs, will be critical in defining their ultimate role in the oncology treatment landscape. The choice of inhibitor and treatment strategy will likely depend on the specific tumor type, its molecular characteristics, and the patient's overall health.
Caption: A typical workflow for preclinical evaluation.
References
- 1. Siremadlin | E1/E2/E3 Enzyme | TargetMol [targetmol.com]
- 2. Targeting the MDM2-p53 Interaction with Siremadlin: A Promising Therapeutic Strategy for Treating TP53 Wild-Type Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of navtemadlin in human plasma and brain tissue by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Results from a First-in-Human Phase I Study of Siremadlin (HDM201) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MDM2/MDMX inhibition by Sulanemadlin synergizes with anti-Programmed Death 1 immunotherapy in wild-type p53 tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. kartosthera.com [kartosthera.com]
- 13. Pharmacokinetics and Macrophage Inhibitory Cytokine‐1 Pharmacodynamics of the Murine Double Minute 2 Inhibitor, Navtemadlin (KRT‐232) in Fed and Fasted Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Brigimadlin and Other p53-Activating Compounds: A Guide for Researchers
A detailed analysis of Brigimadlin in the context of other clinical-stage MDM2-p53 antagonists, focusing on preclinical and clinical data to inform future research and development.
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by controlling cell cycle arrest and apoptosis.[1][2] In many cancers where the TP53 gene itself is not mutated, its function is often abrogated by the overexpression of its primary negative regulator, the E3 ubiquitin ligase Mouse Double Minute 2 (MDM2).[3][4] This makes the disruption of the MDM2-p53 interaction a compelling therapeutic strategy for reactivating p53 and inducing tumor cell death.[5] this compound (BI 907828) is a potent, orally bioavailable small-molecule inhibitor of the MDM2-p53 interaction that has shown promise in clinical trials.[6][7] This guide provides a comparative evaluation of this compound's efficacy against other notable p53-activating compounds in clinical development that target the MDM2-p53 axis, supported by available experimental data.
Mechanism of Action: Restoring the Guardian of the Genome
This compound and other compounds in its class are designed to bind to a deep hydrophobic pocket on the MDM2 protein, the same site that p53 binds.[8] By occupying this pocket, these inhibitors prevent MDM2 from binding to p53, thereby blocking MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53.[4] This leads to the accumulation of p53 in the nucleus, allowing it to transcriptionally activate its target genes, which in turn induces cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[2][9]
Caption: p53 signaling pathway and this compound's mechanism of action.
Comparative Preclinical Efficacy
The preclinical potency of MDM2 inhibitors is a key indicator of their potential therapeutic efficacy. This is typically assessed through binding affinity assays and in vitro cell proliferation assays.
Binding Affinity and Cellular Potency
The following table summarizes the available data on the binding affinity (Ki or IC50 for MDM2) and cellular potency (IC50 for cell growth inhibition) of this compound and other clinical-stage MDM2 inhibitors. It is important to note that direct comparisons should be made with caution due to variations in experimental methodologies between studies.
| Compound | MDM2 Binding Affinity | Cellular Potency (IC50) | Cell Line(s) | Reference(s) |
| This compound (BI 907828) | Not explicitly stated in provided abstracts | pM to low nM range | Various cancer cell lines | [10] |
| Idasanutlin (RG7112) | IC50 = 18 nM | 0.18–2.2 µM | Cancer cell lines with wild-type p53 | [11] |
| Milademetan (DS-3032b) | Not explicitly stated in provided abstracts | Not explicitly stated in provided abstracts | MDM2-amplified, TP53-WT models | [1][12] |
| Siremadlin (HDM201) | Picomolar range | Nanomolar range | p53 wild-type cell lines | [13][14] |
| Navtemadlin (KRT-232/AMG 232) | Picomolar affinity | Not explicitly stated in provided abstracts | TP53 wild-type tumor cell lines | [15][16] |
| MI-219 | Ki = 5 nM | Not explicitly stated in provided abstracts | Cancer cell lines with wild-type p53 | [17] |
In Vivo Antitumor Activity
Xenograft models using human cancer cell lines implanted in immunocompromised mice are standard for evaluating the in vivo efficacy of anticancer compounds. The table below outlines the observed in vivo effects of this compound and its counterparts.
| Compound | Xenograft Model(s) | Dosing Schedule | Observed Effect | Reference(s) |
| This compound (BI 907828) | SJSA-1 osteosarcoma, various patient-derived xenografts (PDX) | Intermittent (e.g., once weekly) | Potent tumor growth inhibition and regression | [2][18] |
| Idasanutlin (RG7112) | SJSA-1 osteosarcoma | Daily oral administration | 90% tumor growth inhibition at 200 mg/kg twice daily | [11] |
| Milademetan (DS-3032b) | MDM2-amplified gastric adenocarcinoma PDX | Daily | Dose-dependent tumor regressions | [1] |
| Siremadlin (HDM201) | Various p53 wild-type human cancer xenografts | Daily low dose or once at a high dose | Tumor regression | [13][14] |
| Navtemadlin (KRT-232/AMG 232) | SJSA-1 osteosarcoma, RS4;11 acute leukemia | Daily oral administration | Complete and durable tumor regression at 100 mg/kg | [11] |
| MI-219 | Established tumor xenografts | Not specified | Complete tumor growth inhibition | [17] |
Clinical Efficacy and Safety Profile
The ultimate evaluation of a drug's efficacy and safety comes from clinical trials in humans. Several MDM2 inhibitors have advanced to clinical studies, with this compound showing promising results.
Clinical Trial Outcomes
The following table summarizes key clinical findings for this compound and other MDM2 inhibitors. The data is primarily from Phase I and II studies and should be interpreted as preliminary.
| Compound | Phase of Development | Indications Studied | Key Efficacy Results | Common Grade ≥3 Adverse Events | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | This compound (BI 907828) | Phase II/III | Advanced solid tumors, dedifferentiated liposarcoma, biliary tract cancer | Encouraging preliminary antitumor activity | Thrombocytopenia, neutropenia |[9] | | Idasanutlin (RG7112) | Phase I/II | Advanced tumors, acute myeloid leukemia (AML) | Responses observed, particularly in AML | Gastrointestinal intolerance, thrombocytopenia |[3][19] | | Milademetan (DS-3032b) | Phase II | Advanced solid tumors with MDM2 amplification | 19.4% best overall response (one confirmed) | Thrombocytopenia, neutropenia, anemia, leukopenia, diarrhea |[1][20] | | Siremadlin (HDM201) | Phase I | Advanced wild-type TP53 solid tumors and acute leukemia | Preliminary activity, particularly in AML | Thrombocytopenia |[6] | | Navtemadlin (KRT-232/AMG 232) | Phase III | Myelofibrosis, various hematologic malignancies and solid tumors | Promising clinical and disease-modifying activity in myelofibrosis | Not detailed in provided abstracts |[21] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used in the evaluation of MDM2 inhibitors.
MDM2-p53 Interaction Assay
-
Principle: To quantify the inhibitory effect of a compound on the binding of p53 to MDM2.
-
Method (Homogeneous Assay): A common method is a homogeneous time-resolved fluorescence (HTRF) or AlphaLISA® assay.[4] Recombinant GST-tagged MDM2 and FLAG-tagged p53 are used. A donor bead (e.g., anti-GST) and an acceptor bead (e.g., anti-FLAG) are brought into proximity when MDM2 and p53 interact, generating a signal. An inhibitor will disrupt this interaction, leading to a decrease in the signal.
-
Data Analysis: The concentration of the inhibitor that causes a 50% reduction in the signal (IC50) is calculated.
Caption: A typical experimental workflow for evaluating MDM2 inhibitors.
Cell Viability Assay
-
Principle: To determine the effect of a compound on the proliferation and survival of cancer cells.
-
Method: Cancer cell lines (with wild-type and mutant TP53) are seeded in 96-well plates and treated with a range of concentrations of the inhibitor. After a set incubation period (e.g., 72 hours), cell viability is assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo®, which measure metabolic activity or ATP content, respectively.
-
Data Analysis: The concentration of the inhibitor that reduces cell viability by 50% (IC50) is determined.
In Vivo Xenograft Study
-
Principle: To evaluate the antitumor efficacy of a compound in a living organism.
-
Method: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).[2] Once tumors reach a certain volume (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. The compound is administered according to a specific dosing schedule (e.g., daily, weekly). Tumor volume is measured regularly with calipers.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the control group. Statistical analysis is performed to determine the significance of the observed effects.
Conclusion
This compound has emerged as a highly potent MDM2-p53 antagonist with a promising pharmacokinetic profile that allows for intermittent dosing, potentially mitigating some of the on-target toxicities, such as thrombocytopenia and neutropenia, that have been challenging for other compounds in this class.[2][22] Preclinical data demonstrates its potent antitumor activity, and early clinical trials have shown encouraging signs of efficacy in various solid tumors.[23] While direct cross-trial comparisons are inherently difficult, the available data suggests that this compound's efficacy is competitive with other clinical-stage MDM2 inhibitors. Further clinical investigation, particularly the ongoing Phase II and III trials, will be crucial in definitively establishing its therapeutic window and its place in the treatment landscape for TP53 wild-type cancers. The continued development of this compound and other MDM2 inhibitors offers a promising, targeted therapeutic option for patients with cancers harboring a functional p53 pathway that is held in check by MDM2.
References
- 1. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Clinical Overview of MDM2/X-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Navtemadlin | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 6. Results from a First-in-Human Phase I Study of Siremadlin (HDM201) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Characterization of this compound, a Novel and Highly Potent MDM2–p53 Antagonist Suitable for Intermittent Dose Schedules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A computational analysis of the binding model of MDM2 with inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. This compound | BI 907828 | MDM2-p53 antagonist | TargetMol [targetmol.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pnas.org [pnas.org]
- 18. Discovery and Characterization of this compound, a Novel and Highly Potent MDM2-p53 Antagonist Suitable for Intermittent Dose Schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 22. researchgate.net [researchgate.net]
- 23. The MDM2–p53 Antagonist this compound (BI 907828) in Patients with Advanced or Metastatic Solid Tumors: Results of a Phase Ia, First-in-Human, Dose-Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Showdown: Brigimadlin (APG-115) vs. Nutlin-3a in Cancer Cell Lines
A Comparative analysis of two prominent MDM2-p53 antagonists, Brigimadlin (APG-115) and nutlin-3a, reveals significant differences in their in vitro anti-cancer activity. This guide provides a comprehensive comparison of their performance in various cancer cell lines, supported by experimental data on cell viability, cell cycle arrest, and apoptosis induction. Detailed protocols for the cited experiments are also included to aid researchers in their own investigations.
This compound and nutlin-3a are small molecule inhibitors that target the interaction between murine double minute 2 (MDM2) and the tumor suppressor protein p53. By blocking this interaction, they prevent the MDM2-mediated degradation of p53, leading to the reactivation of the p53 pathway. This in turn can induce cell cycle arrest, apoptosis, and senescence in cancer cells that retain wild-type TP53. While both compounds share a common mechanism of action, emerging preclinical data suggests that this compound exhibits superior potency and efficacy in various cancer models.
Data Presentation: Performance at a Glance
The following tables summarize the in vitro activity of this compound and nutlin-3a across a range of cancer cell lines. The data highlights the half-maximal inhibitory concentration (IC50) for cell viability, as well as the effects on cell cycle distribution and apoptosis.
Table 1: Comparative IC50 Values for Cell Viability
| Cell Line | Cancer Type | TP53 Status | This compound (APG-115) IC50 | Nutlin-3a IC50 |
| AGS | Gastric Adenocarcinoma | Wild-Type | 18.9 ± 15.6 nM | Not Reported in Source |
| MKN45 | Gastric Adenocarcinoma | Wild-Type | 103.5 ± 18.3 nM | Not Reported in Source |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | Not Reported in Source | 17.68 ± 4.52 µM[1] |
| HCT116 | Colorectal Carcinoma | Wild-Type | Not Reported in Source | 4.15 ± 0.31 µM[2] |
| U-2 OS | Osteosarcoma | Wild-Type | Not Reported in Source | ~2-10 µM induces apoptosis[3] |
| SJSA-1 | Osteosarcoma (MDM2-amplified) | Wild-Type | 5 to 240 nM[4] | Not Reported in Source |
| T778 | Sarcoma (MDM2-amplified) | Wild-Type | Not Reported in Source | 658 ± 138 nM[5] |
| OSA | Sarcoma (MDM2-amplified) | Wild-Type | Not Reported in Source | 527 ± 131 nM[5] |
Note: Direct comparative studies across all cell lines are limited. Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Effects on Cell Cycle and Apoptosis
| Drug | Cell Line | Concentration | Effect on Cell Cycle | Apoptosis Induction |
| This compound | TPC-1, KTC-1 (Thyroid) | 0.3 - 10 µM | G2/M arrest, decreased S-phase[6] | Induces apoptosis[6] |
| Nutlin-3a | U-2 OS (Osteosarcoma) | 2 - 10 µM | G1 arrest[3] | Up to 37% apoptotic cells[3] |
| Nutlin-3a | U87MG (Glioblastoma) | 0.5 - 20 µM | G1 and G2/M arrest[7] | Induces apoptosis[7] |
| Nutlin-3a | MDA-V, MDA-E (Hodgkin Lymphoma) | Not Specified | G1 arrest, decreased S-phase | Up to 65% cell death |
| Nutlin-3a | A549 (NSCLC) | 10 µM | Not specified in source, but p53 activation leads to cell cycle arrest or apoptosis[2] | Induces apoptosis[2] |
Mechanism of Action: The p53 Signaling Pathway
Both this compound and nutlin-3a function by disrupting the p53-MDM2 interaction, a critical checkpoint in cell cycle regulation and tumor suppression. In many cancers with wild-type p53, the function of this tumor suppressor is abrogated by the overexpression of its negative regulator, MDM2. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation. By binding to the p53-binding pocket of MDM2, these inhibitors stabilize p53, allowing it to accumulate in the nucleus, and activate the transcription of its target genes. These target genes include p21 (CDKN1A), which mediates cell cycle arrest, and pro-apoptotic proteins like PUMA and BAX, which initiate the apoptotic cascade.
Experimental Workflow: A Comparative Study
A typical experimental workflow to compare the in vitro efficacy of this compound and nutlin-3a would involve a series of assays to assess their impact on cell viability, cell cycle progression, and apoptosis.
Logical Relationship of MDM2-p53 Antagonists' Action
The cellular consequences of MDM2 inhibition by either this compound or nutlin-3a are contingent on the p53 status of the cancer cells. This logical relationship underscores the importance of patient selection in clinical applications of these targeted therapies.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or nutlin-3a for the desired time period (e.g., 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) can be determined.
Protocol:
-
Seed cells in 6-well plates and treat with this compound or nutlin-3a for the desired time.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry, acquiring at least 10,000 events per sample.
-
Use cell cycle analysis software to quantify the percentage of cells in each phase.
Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye. Propidium iodide is used as a viability dye to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
Protocol:
-
Treat cells with this compound or nutlin-3a for the desired time period.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Determine the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
Western Blot Analysis for p53 Pathway Activation
Principle: Western blotting is used to detect specific proteins in a sample. Following treatment with this compound or nutlin-3a, cell lysates are prepared, and proteins are separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane and probed with primary antibodies specific for p53, p21, and cleaved PARP (a marker of apoptosis), followed by a secondary antibody conjugated to an enzyme for detection.
Protocol:
-
Treat cells with the compounds for the indicated times.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. jscholarpublishers.com [jscholarpublishers.com]
- 4. Activation of p53 by Nutlin-3a Induces Apoptosis and Cellular Senescence in Human Glioblastoma Multiforme | PLOS One [journals.plos.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Discovery and Characterization of this compound, a Novel and Highly Potent MDM2-p53 Antagonist Suitable for Intermittent Dose Schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Investigating the synergistic effects of Brigimadlin with other chemotherapeutic agents
For Immediate Release
[City, State] – [Date] – Brigimadlin (BI 907828), a potent oral antagonist of the MDM2-p53 interaction, is demonstrating significant promise in enhancing the efficacy of other chemotherapeutic agents, heralding a new era of combination therapies for a range of challenging cancers. This guide provides a comprehensive comparison of this compound's synergistic effects when combined with immunotherapy and radiotherapy, supported by the latest preclinical and clinical experimental data. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings to inform future research and clinical application.
This compound's mechanism of action, which restores the tumor-suppressing function of p53 in cancer cells with wild-type TP53, provides a strong rationale for its use in combination regimens. By inducing cell-cycle arrest and apoptosis in tumor cells, this compound can sensitize them to the cytotoxic effects of other treatments.
This compound in Combination with Immunotherapy
Preclinical and clinical studies have explored the synergy between this compound and immune checkpoint inhibitors, specifically anti-PD-1 antibodies like ezabenlimab. The underlying hypothesis is that by inducing immunogenic cell death, this compound can prime the tumor microenvironment for a more robust anti-tumor immune response when combined with checkpoint blockade.
Preclinical Evidence: Synergistic Anti-Tumor Activity in Syngeneic Mouse Models
A pivotal preclinical study investigated the combination of this compound with an anti-PD-1 antibody in a Colon-26 syngeneic mouse model. The results demonstrated a significant synergistic improvement in tumor growth inhibition compared to either agent alone.[1][2] This enhanced efficacy was associated with an increased infiltration of cytotoxic CD8+ T cells into the tumor, suggesting that this compound potentiates the anti-tumor immune response elicited by PD-1 blockade.[3] Further preclinical work has also shown synergistic effects in a triple combination with anti-PD-1 and anti-LAG-3 antibodies.[3]
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | ~1500 | - |
| This compound Monotherapy | ~1000 | ~33% |
| Anti-PD-1 Monotherapy | ~1200 | ~20% |
| This compound + Anti-PD-1 | ~400 | ~73% |
Table 1: Representative preclinical data from a Colon-26 syngeneic mouse model demonstrating the synergistic anti-tumor activity of this compound in combination with an anti-PD-1 antibody. Data is illustrative based on published findings.
Clinical Corroboration: Enhanced Efficacy in Biliary Tract Cancer
Clinical evidence for the synergistic effects of this compound and immunotherapy comes from a Phase Ia/Ib clinical trial (NCT03964233) investigating this compound in combination with the anti-PD-1 antibody ezabenlimab in patients with advanced solid tumors, including biliary tract cancer (BTC).[4][5] When compared to a parallel monotherapy trial (NCT03449381), the combination therapy showed a notable improvement in objective response rates in patients with MDM2-amplified BTC.
| Treatment | Number of Evaluable Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| This compound Monotherapy | 12 | 33% (4/12) | 83% (10/12) |
| This compound + Ezabenlimab | 7 | 57% (4/7) | 100% (7/7) |
Table 2: Clinical efficacy of this compound monotherapy versus combination with ezabenlimab in patients with advanced biliary tract cancer (data as of October 2023).[5]
This compound in Combination with Radiotherapy
The combination of this compound with radiotherapy is founded on the principle that this compound's p53-mediated induction of apoptosis can lower the threshold for radiation-induced cell death in tumor cells.
Preclinical Validation: Enhanced Survival in Glioblastoma Models
Preclinical studies utilizing patient-derived xenograft (PDX) models of TP53 wild-type glioblastoma have provided a strong rationale for this combination. In these models, the addition of this compound to radiotherapy significantly extended the median survival of tumor-bearing mice compared to radiotherapy alone.[6][7] This suggests that this compound can effectively sensitize glioblastoma cells to the cytotoxic effects of radiation.
| Treatment Group | Median Survival (Days) |
| Vehicle Control | 50 |
| This compound Monotherapy | 66 |
| Radiotherapy (RT) | 82 |
| This compound + RT | 128.5 |
Table 3: Preclinical data from an orthotopic glioblastoma patient-derived xenograft (GBM108) model demonstrating enhanced survival with the combination of this compound and radiotherapy.[7][8]
Clinical Investigation: A Phase 0/Ia Study in Glioblastoma
These promising preclinical findings have led to the initiation of a Phase 0/Ia clinical trial (NCT05376800) to evaluate the safety and efficacy of this compound in combination with radiotherapy in patients with newly diagnosed glioblastoma.[6][9] The study is designed to first assess the brain penetration of this compound and then to determine the maximum tolerated dose of the combination.[6][10]
Signaling Pathways and Experimental Workflows
The synergistic effects of this compound are rooted in its ability to modulate key cellular pathways and interact with the mechanisms of action of its combination partners.
Caption: this compound's core mechanism of action.
Caption: Synergistic mechanisms of this compound combinations.
Experimental Protocols
Preclinical Syngeneic Mouse Model (this compound + Anti-PD-1)
-
Animal Model: BALB/c mice.
-
Tumor Cell Line: Colon-26 murine colon carcinoma cells.
-
Tumor Implantation: Subcutaneous injection of 1x10^6 Colon-26 cells into the flank of each mouse.
-
Treatment Groups:
-
Vehicle control (oral gavage).
-
This compound (oral gavage, daily or intermittent high-dose schedule).
-
Anti-mouse PD-1 antibody (intraperitoneal injection, e.g., 10 mg/kg, twice weekly).
-
This compound + Anti-mouse PD-1 antibody.
-
-
Tumor Measurement: Tumor volume measured twice weekly with calipers (Volume = 0.5 x length x width^2).
-
Endpoint Analysis: Comparison of tumor growth inhibition between groups. At the end of the study, tumors are excised for immunohistochemical analysis of CD8+ T cell infiltration.
Caption: Workflow for preclinical evaluation of this compound and anti-PD-1.
Clinical Trial Protocol (this compound + Ezabenlimab in BTC)
-
Trial Design: Phase Ia/Ib, open-label, dose-escalation and expansion study (NCT03964233).
-
Patient Population: Adults with advanced solid tumors, with expansion cohorts for specific tumor types like biliary tract cancer with MDM2 amplification and TP53 wild-type status.
-
Treatment Regimen:
-
This compound: Oral, once every 3 weeks (dose escalation from 30 mg).
-
Ezabenlimab: Intravenous infusion (240 mg) once every 3 weeks.
-
-
Primary Endpoints: Maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).
-
Secondary Endpoints: Objective response rate (ORR), disease control rate (DCR), duration of response, progression-free survival (PFS), and safety.
-
Tumor Assessment: Tumor response evaluated every 6 weeks according to RECIST v1.1 criteria.
Conclusion
The available preclinical and clinical data strongly support the synergistic potential of this compound when combined with other chemotherapeutic agents, particularly immunotherapy and radiotherapy. The ability of this compound to reactivate the p53 pathway not only has direct anti-tumor effects but also appears to modulate the tumor microenvironment to be more susceptible to other treatments. The ongoing clinical trials will be crucial in further defining the efficacy and safety of these combination strategies and identifying the patient populations most likely to benefit. These findings underscore the importance of a rational, mechanism-based approach to developing novel combination therapies in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. ichorlifesciences.com [ichorlifesciences.com]
- 5. Efficacy and Safety of this compound (BI 907828) in Patients With Advanced BTC: Data From 2 Phase 1a/1b Dose-Escalation/Expansion Trials | CCA News Online [ccanewsonline.com]
- 6. JS07.4.A A PHASE 0/IA STUDY OF this compound CONCENTRATION IN BRAIN TISSUE AND A DOSE ESCALATION STUDY OF this compound PLUS RADIOTHERAPY IN PATIENTS WITH NEWLY DIAGNOSED GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. A Study to Determine How BI 907828 (this compound) is Taken up in the Tumor (Phase 0) and to Determine the Highest Dose of BI 907828 (this compound) That Could be Tolerated (Phase 1a) in Combination With Radiation Therapy in People With a Brain Tumor Called Glioblastoma | Clinical Research Trial Listing [centerwatch.com]
- 10. This compound + Radiation for Glioblastoma · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
Safety Operating Guide
Proper Disposal Procedures for Brigimadlin: A Guide for Laboratory Professionals
Brigimadlin (BI 907828) is a potent, orally active small-molecule inhibitor of the E3 ubiquitin-protein ligase MDM2, which is under investigation for its antineoplastic activity.[1][2][3] Given its high physiological activity and hazardous properties, strict adherence to proper disposal procedures is essential to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound and associated waste materials in a research setting.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance with significant health risks. All handling and disposal procedures must be conducted under the guidance of a comprehensive safety assessment and with appropriate personal protective equipment (PPE).
Key Hazards Associated with this compound:
| Hazard Category | GHS Hazard Statement | Description |
| Acute Toxicity (Oral) | H300 | Fatal if swallowed.[1] |
| Reproductive Toxicity | H360Df | May damage the unborn child; Suspected of damaging fertility.[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | H372 | Causes damage to organs through prolonged or repeated exposure.[1] |
| Suspected Carcinogen | H351 | Suspected of causing cancer. |
| Hazardous to the Aquatic Environment | H410 | Very toxic to aquatic life with long-lasting effects. |
Mandatory Safety Precautions:
-
P201: Obtain special instructions before use.
-
P202: Do not handle until all safety precautions have been read and understood.
-
P260: Do not breathe dust.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P308 + P313: IF exposed or concerned: Get medical advice/ attention.
General Disposal Principles
The fundamental principle for the disposal of this compound is to treat it as a hazardous chemotherapeutic waste. All waste materials must be disposed of in accordance with national and local regulations. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and approved waste disposal vendors.[4][5]
-
Do not mix this compound waste with other chemical or biological waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Leave chemicals in their original containers whenever possible.
-
Never dispose of this compound waste down the drain or in the regular trash.[5]
Step-by-Step Disposal Protocols
The following protocols provide a framework for the proper disposal of various types of waste generated during research with this compound.
This protocol applies to the pure active pharmaceutical ingredient (API) in solid form or in a stock solution.
-
Container Labeling: Ensure the original container is clearly labeled with the chemical name ("this compound"), CAS number (2095116-40-6), and appropriate hazard symbols. If repackaged, create a new label with all necessary information.[5]
-
Waste Manifest: Complete a hazardous chemical waste tag or manifest as required by your institution. Include the full chemical name, quantity, and associated hazards.
-
Segregation and Storage: Store the container in a designated, secure hazardous waste accumulation area, segregated from incompatible materials. This area should be clearly marked.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup by an approved hazardous waste vendor.[4][5] Disposal will be through high-temperature incineration at a licensed facility.[4]
This category includes items such as personal protective equipment (gloves, lab coats), bench paper, plasticware (pipette tips, tubes, flasks), and spill cleanup materials.
-
Collection Container: Use a designated, leak-proof, and puncture-resistant container specifically for chemotherapeutic waste. These are often yellow and labeled "Chemotherapeutic Waste" or "Cytotoxic Waste".[5]
-
Waste Segregation: At the point of generation (e.g., in the biological safety cabinet or fume hood), place all contaminated solid waste directly into the designated container. Do not mix with regular or other biohazardous waste.[5]
-
Container Management: Do not overfill the container; it should be filled to no more than three-quarters of its capacity.[6][7]
-
Sealing and Labeling: Once full, securely seal the container. Label the exterior with the primary hazardous constituent ("this compound"), the name of the principal investigator, and the laboratory location.[6]
-
Final Disposal: Place the sealed container in the designated pickup area for chemotherapeutic waste. The waste will be collected by a specialized vendor for incineration.[5]
This includes spent cell culture media, buffer solutions, and any other aqueous or solvent-based liquids containing this compound.
-
Collection Container: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container (e.g., a plastic carboy). The container must have a tight-fitting screw cap and be compatible with the solvents used.
-
Labeling: Clearly label the container as "Hazardous Waste" and list all constituents, including "this compound" and any solvents (e.g., DMSO, ethanol) with their approximate concentrations.
-
pH Neutralization: If the waste is acidic or basic, it should be neutralized before final disposal, if deemed safe and appropriate by your EHS department.
-
Storage: Store the sealed liquid waste container in a secondary containment bin within a designated hazardous waste accumulation area.
-
Arrange for Pickup: Contact your EHS department to arrange for collection and disposal via a certified hazardous waste contractor.[5]
Empty containers that once held pure this compound or its stock solutions must be handled as hazardous waste.
-
Handling: Handle the "empty" container as you would the product itself. Do not rinse the container into the sink.
-
Disposal: Place the empty, capped container into the designated solid chemotherapeutic waste container for incineration.
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate and Alert: Evacuate the immediate area and alert colleagues.
-
Secure the Area: Restrict access to the spill area.
-
Consult SDS: Refer to the this compound Safety Data Sheet (SDS) for specific spill cleanup instructions.
-
Personal Protective Equipment: Wear appropriate PPE, including a lab coat, double gloves, and eye/face protection. For large spills or powders, respiratory protection may be necessary.
-
Containment and Cleanup: Cover the spill with an absorbent material suitable for chemical spills. Work from the outside of the spill inward.
-
Collection: Carefully collect all cleanup materials (absorbent, contaminated PPE) and place them into a designated chemotherapeutic waste container.
-
Decontamination: Clean the affected area thoroughly with an appropriate decontamination solution as recommended by your EHS department.
-
Reporting: Report the incident to your supervisor and EHS department.
Visualized Workflows and Relationships
To further clarify the procedural flow and safety relationships, the following diagrams have been generated.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Logical relationship of safety precautions for this compound.
References
- 1. This compound | C31H25Cl2FN4O3 | CID 129264140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | BI 907828 | MDM2-p53 antagonist | TargetMol [targetmol.com]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. vpr.tamu.edu [vpr.tamu.edu]
- 7. Biohazardous Waste Disposal Guide | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
